molecular formula C5H2BrNO4S B2408890 4-bromo-5-nitrothiophene-2-carboxylic acid CAS No. 864075-31-0

4-bromo-5-nitrothiophene-2-carboxylic acid

Cat. No.: B2408890
CAS No.: 864075-31-0
M. Wt: 252.04
InChI Key: MNPRLEUUNMJYRW-UHFFFAOYSA-N
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Description

4-Bromo-5-nitrothiophene-2-carboxylic acid (CAS 864075-31-0) is a high-purity chemical building block with significant applications in modern antibacterial research and development. This compound serves as a crucial synthetic intermediate for a novel class of antibiotics known as nitrothiophene carboxamides (NTCs). These compounds are engineered to overcome multidrug resistance in Gram-negative bacteria by escaping recognition from the AcrAB-TolC efflux pump, a major contributor to antibiotic treatment failure . The nitro group on the thiophene ring is essential for the compound's mechanism of action, as it allows the molecule to act as a prodrug that is selectively activated inside bacterial cells by specific nitroreductase enzymes (NfsA and NfsB) found in pathogens like E. coli , Saligella , and Salmonella . This targeted activation leads to a potent bactericidal effect, making derivatives of this compound promising candidates for treating stubborn infections. Researchers utilize this bromo- and nitro-functionalized thiophene core to construct complex molecules for pharmaceutical and material science applications. It is supplied with a minimum purity of 95% . This product is intended for Research and Development purposes only and is not suitable for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-bromo-5-nitrothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrNO4S/c6-2-1-3(5(8)9)12-4(2)7(10)11/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPRLEUUNMJYRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864075-31-0
Record name 4-bromo-5-nitrothiophene-2-carboxylic acid
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Foundational & Exploratory

4-bromo-5-nitrothiophene-2-carboxylic acid chemical structure and IUPAC name.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, synthesis, reactivity, and applications of 4-bromo-5-nitrothiophene-2-carboxylic acid , a specialized heterocyclic building block used in the development of pharmaceuticals and agrochemicals.

Core Identity & Strategic Utility in Drug Discovery

Executive Summary

4-Bromo-5-nitrothiophene-2-carboxylic acid (CAS: 864075-31-0 ) is a trisubstituted thiophene scaffold characterized by a unique "push-pull" electronic structure. The presence of an electron-withdrawing nitro group at C5 and a carboxylic acid at C2 creates a highly activated system, while the bromine atom at C4 provides an orthogonal handle for transition-metal-catalyzed cross-coupling. This compound serves as a critical intermediate in the synthesis of GLP-1 agonists , kinase inhibitors , and fused bicyclic heteroaromatics (e.g., thieno[2,3-d]imidazoles).[1]

Chemical Identity & Physical Properties[2][3][4][5]

Property Data
IUPAC Name 4-Bromo-5-nitrothiophene-2-carboxylic acid
CAS Number 864075-31-0
Molecular Formula

Molecular Weight 252.04 g/mol
SMILES OC(=O)c1sc(c(Br)c1)=O
Appearance Pale yellow to yellow crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water
pKa (Calc.) ~2.5 (Acidic due to electron-withdrawing nitro group)

Structural Analysis & Electronic Effects

The thiophene ring in this molecule is heavily deactivated by two strong electron-withdrawing groups (EWGs): the nitro group (


) and the carboxyl group (

).
  • C2 Position (Carboxyl): Acts as the anchor for solubility and further derivatization (amide coupling, esterification).[1]

  • C4 Position (Bromine): Located in the

    
    -position. Despite the electron-deficient ring, the C-Br bond remains reactive toward oxidative addition with palladium(0), enabling Suzuki-Miyaura  or Buchwald-Hartwig  couplings.
    
  • C5 Position (Nitro): The

    
    -position nitro group is highly activated. In many derivatives, this position is susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    )
    , where the nitro group can act as a leaving group upon attack by strong nucleophiles (e.g., thiolates, amines), or the nitro group can be reduced to an amine to form fused ring systems.[1]

Synthesis & Production Protocols

The most robust synthetic route avoids direct nitration of the carboxylic acid, which can lead to decarboxylation or difficult purification. Instead, the nitration of the methyl ester followed by hydrolysis is the industry-standard protocol.

Route 1: Nitration of Methyl 4-bromothiophene-2-carboxylate

This pathway ensures regioselectivity and high yields.

Step 1: Esterification 4-Bromothiophene-2-carboxylic acid is converted to its methyl ester using methanol and catalytic sulfuric acid (Fischer esterification) or thionyl chloride/methanol.

Step 2: Electrophilic Aromatic Nitration The methyl ester is nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid. The directing effects of the sulfur atom and the existing substituents direct the nitro group to the vacant C5 (


) position.

Step 3: Hydrolysis The resulting methyl 4-bromo-5-nitrothiophene-2-carboxylate is hydrolyzed using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a THF/Water system to yield the free acid.

Visualization: Synthetic Pathway

SynthesisPathway Start 4-Bromothiophene-2-carboxylic acid (CAS: 16694-18-1) Step1 Methyl 4-bromothiophene-2-carboxylate (CAS: 62224-16-2) Start->Step1 MeOH, H2SO4 Reflux Step2 Methyl 4-bromo-5-nitrothiophene-2-carboxylate (CAS: 31862-80-3) Step1->Step2 HNO3, H2SO4 -10°C to 0°C Final 4-Bromo-5-nitrothiophene-2-carboxylic acid (CAS: 864075-31-0) Step2->Final LiOH, THF/H2O Hydrolysis

Caption: Step-wise synthesis via the methyl ester intermediate to avoid decarboxylation.

Detailed Experimental Protocol

Target: Synthesis of Methyl 4-bromo-5-nitrothiophene-2-carboxylate (Precursor to the Acid). Source adapted from US Patent 7,109,354 B2.[1]

Reagents:

  • Methyl 4-bromothiophene-2-carboxylate (1.0 eq)

  • Concentrated Sulfuric Acid (

    
    )[1]
    
  • Fuming Nitric Acid (

    
    , d=1.42)[1]
    

Procedure:

  • Preparation: Dissolve methyl 4-bromothiophene-2-carboxylate (3.0 g, 13.6 mmol) in concentrated

    
     (10 mL) in a round-bottom flask.
    
  • Cooling: Cool the solution to between -10°C and -5°C using an ice/salt bath.

  • Nitration: Prepare a nitrating mixture of

    
     (2 mL) and concentrated 
    
    
    
    (6 mL).[2][3] Add this mixture dropwise to the thiophene solution, maintaining the temperature below -5°C.
  • Reaction: Stir the mixture at -5°C to -10°C for 30–60 minutes. Monitor by TLC or HPLC for consumption of starting material.

  • Quench: Pour the reaction mixture carefully onto crushed ice (approx. 50 g).

  • Isolation: Extract the aqueous mixture with ethyl acetate (

    
     mL). Wash the combined organic layers with saturated 
    
    
    
    (to remove acid traces) and brine.
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexanes/EtOAc) to yield the nitro-ester as a yellow solid.

  • Hydrolysis (Final Step): Dissolve the ester in THF/Water (1:1), add LiOH (2.0 eq), and stir at room temperature for 4 hours. Acidify with 1M HCl to pH 2 to precipitate the title compound.

Reactivity & Applications Map

The versatility of 4-bromo-5-nitrothiophene-2-carboxylic acid lies in its ability to undergo orthogonal functionalization.

  • Suzuki-Miyaura Coupling (C4): The C-Br bond reacts with aryl boronic acids. This is often performed before nitro reduction to avoid catalyst poisoning by the amine.

  • Nitro Reduction (C5): Reduction (Fe/AcOH or

    
    ) yields the amino-thiophene, which is unstable and typically cyclized immediately to form thieno[2,3-d]imidazoles  or thieno[3,2-b]pyridines .[1]
    
  • Decarboxylative Nitration: In some aggressive conditions, the carboxylic acid can be replaced by a nitro group, though this is usually an off-target side reaction to be avoided.[1]

Visualization: Reactivity Logic

Reactivity Center 4-Bromo-5-nitrothiophene- 2-carboxylic acid Suzuki Suzuki Coupling (C4) Pd(PPh3)4, Ar-B(OH)2 Center->Suzuki Arylation Amide Amide Coupling (C2) HATU, R-NH2 Center->Amide Derivatization Reduction Nitro Reduction (C5) Fe/AcOH or H2/Pd Center->Reduction Amine Gen. Cyclization Cyclization (Post-Reduction) Reduction->Cyclization Fused Rings

Caption: Orthogonal reactivity profile allowing sequential modification at C2, C4, and C5.

Safety & Handling (GHS Classification)

Signal Word: WARNING

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • Ventilation: All operations, especially the nitration step involving fuming nitric acid, must be performed in a functioning fume hood.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive.[1][4]

References

  • BOC Sciences. Product Datasheet: 2-Thiophenecarboxaldehyde, 4-bromo-5-nitro- (CAS 41498-07-1).[] Retrieved from [1]

  • Rudolph, M. J., et al. (2006).[1] United States Patent No.[1] 7,109,354 B2: Thiophene-based inhibitors of Factor VIIa. Washington, DC: U.S. Patent and Trademark Office.[1]

  • BenchChem. 5-Bromothiophene-2-carboxylic acid molecular structure and IUPAC name. Retrieved from [1]

  • PubChem. Compound Summary: 4-Bromo-5-nitrothiophene-2-carboxylic acid.[6][7] National Library of Medicine. Retrieved from [1]

Sources

4-bromo-5-nitrothiophene-2-carboxylic acid CAS number and molecular formula.

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 864075-31-0 Molecular Formula: C₅H₂BrNO₄S Molecular Weight: 252.04 g/mol

Executive Summary

4-Bromo-5-nitrothiophene-2-carboxylic acid is a highly functionalized heterocyclic building block characterized by a dense array of reactive handles on a thiophene core. Its structural uniqueness lies in the contiguous placement of a carboxylic acid (C2), a bromine atom (C4), and a nitro group (C5). This "ortho-like" arrangement of the nitro and bromo substituents creates a highly activated electrophilic center at C4, enabling facile Nucleophilic Aromatic Substitution (SNAr) reactions, while the carboxylic acid offers a handle for amide coupling or esterification.

This guide details the physicochemical profile, synthetic pathways, and strategic utility of this compound in the design of kinase inhibitors, antibacterials, and advanced material scaffolds.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertyData
IUPAC Name 4-Bromo-5-nitrothiophene-2-carboxylic acid
CAS Number 864075-31-0
Molecular Formula C₅H₂BrNO₄S
Exact Mass 250.8871 Da
Appearance Pale yellow to tan crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water (acidic pH)
pKa (Calc.) ~3.0 (COOH), modulated by electron-withdrawing NO₂/Br
Melting Point >150 °C (Decomposition often observed prior to melting)

Synthetic Pathways & Mechanistic Insight[10]

Retrosynthetic Logic

The synthesis of 4-bromo-5-nitrothiophene-2-carboxylic acid is governed by the directing effects of the thiophene ring substituents.

  • Thiophene Ring: Inherently electron-rich, prone to electrophilic aromatic substitution (EAS) at

    
    -positions (C2, C5).
    
  • Carboxylic Acid (C2): A meta-director (relative to itself) but deactivating.

  • Bromine (C4): An ortho/para-director (relative to itself) and weakly deactivating.

The Optimal Route: Nitration of 4-bromothiophene-2-carboxylic acid . Direct nitration of the 4-bromo precursor directs the incoming nitro group to the C5 position. This regioselectivity is driven by:

  • Electronic Activation: The C5 position is

    
     to the sulfur (activating) and ortho to the bromine (directing).
    
  • Sterics: C3 is sterically crowded by the adjacent carboxylic acid and bromine, and electronically less favored (

    
    -position).
    
Synthetic Workflow Diagram (Graphviz)

SynthesisPath cluster_conditions Reaction Conditions Start Thiophene-2-carboxylic acid Inter 4-Bromothiophene-2-carboxylic acid (CAS 16694-18-1) Start->Inter Br2, AcOH (Bromination) Target 4-Bromo-5-nitrothiophene-2-carboxylic acid (CAS 864075-31-0) Inter->Target HNO3, H2SO4 (Nitration @ C5) Details Temp: 0-5°C -> RT Time: 2-4 hrs Quench: Ice water

Caption: Regioselective synthesis via nitration of the 4-bromo precursor. The C5 position is electronically favored for electrophilic attack.

Experimental Protocol

Protocol: Nitration of 4-Bromothiophene-2-carboxylic Acid

Note: This protocol is adapted from standard nitration procedures for deactivated thiophenes. Always perform in a fume hood.

Reagents:

  • 4-Bromothiophene-2-carboxylic acid (1.0 eq)

  • Fuming Nitric Acid (HNO₃, >90%, 1.5 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, solvent/catalyst)

  • Ice/Water (for quenching)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and thermometer, dissolve 4-bromothiophene-2-carboxylic acid (10 mmol) in concentrated H₂SO₄ (10 mL). Cool the solution to 0–5 °C using an ice-salt bath.

  • Addition: Dropwise add fuming HNO₃ (15 mmol) over 20 minutes, maintaining the internal temperature below 10 °C. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature gradually and stir for 3 hours. Monitor reaction progress via TLC (Mobile phase: MeOH/DCM 1:9) or LC-MS.

  • Quenching: Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring. The product should precipitate as a solid.

  • Isolation: Filter the precipitate using a Buchner funnel. Wash the filter cake copiously with cold water to remove residual acid until the filtrate pH is neutral.

  • Purification: Recrystallize from ethanol/water or dry under vacuum to afford the target compound.

Yield Expectation: 75–85%.

Applications in Drug Discovery[1]

The trisubstituted thiophene core serves as a versatile scaffold. The C4-Bromo and C5-Nitro groups function as orthogonal reactive handles.

Reactivity Profile
  • SNAr (Nucleophilic Aromatic Substitution): The C5-Nitro group strongly withdraws electrons, activating the C4-Bromine toward nucleophilic displacement. Amines, thiols, and alkoxides can displace the bromide to form 4-substituted-5-nitrothiophenes.

  • Suzuki-Miyaura Coupling: The C4-Bromine remains a viable handle for Palladium-catalyzed cross-coupling, provided the catalyst system tolerates the nitro group and free acid (or ester).

  • Nitro Reduction: The C5-Nitro group can be reduced to an amine (using Fe/AcOH, SnCl₂, or catalytic hydrogenation), unlocking the synthesis of fused bicyclic systems (e.g., thienopyrimidines).

Strategic Scaffold Utility Diagram (Graphviz)

Reactivity Core 4-Bromo-5-nitrothiophene-2-carboxylic acid SNAr S_NAr Product (4-Amino-5-nitro...) Core->SNAr R-NH2, Base (Displacement of Br) Suzuki Biaryl Product (4-Aryl-5-nitro...) Core->Suzuki Ar-B(OH)2, Pd(0) (Coupling at C4) Amide Amide Derivative (Target Engagement) Core->Amide R-NH2, HATU (Coupling at C2-COOH) Fused Thienopyrimidine (Scaffold Hopping) SNAr->Fused 1. Reduction (NO2->NH2) 2. Cyclization

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the Br, NO₂, and COOH groups.

Safety & Handling (MSDS Summary)

  • Hazards: Skin irritant (H315), Serious eye irritation (H319), Specific target organ toxicity (H335).

  • Precautions: Wear nitrile gloves, safety goggles, and lab coat. Handle in a well-ventilated fume hood to avoid inhalation of dust.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Light sensitive.[1]

References

Sources

Spectroscopic data (NMR, IR, Mass Spec) for 4-bromo-5-nitrothiophene-2-carboxylic acid.

[1][2]

Introduction & Structural Significance

Compound Name: 4-Bromo-5-nitrothiophene-2-carboxylic acid CAS Number: 864075-31-0 Molecular Formula:

Molecular Weight:

12

This thiophene derivative is characterized by a "crowded" substitution pattern.[1][2][3] The presence of three distinct functional groups—a carboxylic acid (C2), a bromine atom (C4), and a nitro group (C5)—creates a unique electronic environment.[1][2][4] Spectroscopic analysis must account for the push-pull electronic effects between the electron-withdrawing nitro/carboxyl groups and the polarizable bromine.[2]

Structural Logic & Regiochemistry

The compound is typically synthesized via the nitration of 4-bromothiophene-2-carboxylic acid (or its methyl ester).[1][2] Understanding this pathway is essential for interpreting the spectra, as the regioselectivity dictates that the only remaining aromatic proton is located at the C3 position .[1][2][4]

Gcluster_0Regioselectivity LogicStart4-Bromothiophene-2-carboxylic acid(Precursor)ReactionNitration(HNO3/H2SO4)Start->ReactionElectrophilic AromaticSubstitutionProduct4-Bromo-5-nitrothiophene-2-carboxylic acid(Target)Reaction->ProductDirected to C5(Alpha position)Note1C5 is activated by Sand sterically accessibleNote2C3 is blocked bysteric hindrance of Br/COOH

Figure 1: Synthesis pathway illustrating the regiochemical origin of the C4-Br and C5-NO2 substitution pattern.[1][2][3][4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][4][7][8][9]

Proton NMR ( H NMR)

The proton spectrum is deceptively simple, featuring only two signals.[1][2][4] However, the chemical shift of the aromatic proton is diagnostic of the oxidation state and substitution pattern.[1][2][4]

Solvent: DMSO-d

12
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
13.5 – 14.2 Broad Singlet1H-COOH Highly deshielded acidic proton.[1][2] Signal may broaden or disappear if trace water is present or if D

O exchange is performed.[2][4][7]
7.95 – 8.15 Singlet1HH-3 The sole aromatic proton.[2] It is deshielded by the adjacent C2-carboxyl group (anisotropy) and the inductive effect of the C4-Bromine.[1][2] The C5-Nitro group exerts a long-range deshielding effect.[1][2]

Expert Note: In the precursor (4-bromothiophene-2-carboxylic acid), the H3 signal typically appears around 7.6–7.7 ppm.[1][2] The introduction of the strong electron-withdrawing nitro group at C5 shifts the H3 signal downfield by approximately +0.3 to +0.4 ppm.[1][2]

Carbon-13 NMR ( C NMR)

The

124
Chemical Shift (

, ppm)
Carbon TypeAssignmentElectronic Environment
160.5 – 162.0 Quaternary (C=O)-COOH Typical carboxylic acid carbonyl shift.[1][2]
150.0 – 152.0 QuaternaryC-5 (C-NO

)
Highly deshielded due to the direct attachment of the nitro group and the alpha-position to Sulfur.[1][2]
136.0 – 138.0 QuaternaryC-2 (C-COOH)Shifted by the attached carbonyl and the thiophene ring current.[1][2]
132.0 – 134.0 Methine (CH)C-3 The only carbon bearing a proton.[1][2] This peak will be significantly more intense than others in a standard proton-decoupled experiment.[1][2]
112.0 – 115.0 QuaternaryC-4 (C-Br)Shielded relative to other aromatic carbons due to the "heavy atom effect" of Bromine.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides the most definitive confirmation of the structure due to the characteristic isotopic signature of bromine.[1][2][4]

Ionization Mode[1][2][4]
  • ESI(-) (Electrospray Ionization, Negative Mode): Preferred.[1][2][4] The carboxylic acid moiety deprotonates easily to form

    
    .[1][2]
    
  • ESI(+) (Positive Mode): Possible but less sensitive; typically requires acidic mobile phase to observe

    
    .[1][2][4]
    
Isotopic Pattern

Bromine exists as two stable isotopes,


1241:1 doublet12
  • Monoisotopic Mass (

    
    ):  ~250.9 Da[1][2][4]
    
  • Observed Ions (ESI-):

    • 
      250  (
      
      
      species)[1][2][4]
    • 
      252  (
      
      
      species)[1][2][4]
    • Intensity Ratio: ~1:1[1][2][4][8]

Fragmentation Pathway

Under collision-induced dissociation (CID), the molecule undergoes characteristic neutral losses.[1][2][4]

MSM_IonMolecular Ion [M-H]-m/z 250 / 252 (1:1)Frag1Decarboxylation[M-H-CO2]-m/z 206 / 208M_Ion->Frag1- CO2 (44 Da)Frag2Nitro Loss[M-H-NO2]-m/z 204 / 206M_Ion->Frag2- NO2 (46 Da)Frag3Deep FragmentationLoss of NO2 + CO2Frag1->Frag3

Figure 2: Proposed fragmentation pathway for 4-bromo-5-nitrothiophene-2-carboxylic acid in negative ion mode.[1][2]

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the strong dipoles of the nitro and carboxyl groups.[1][2]

Wavenumber (cm

)
IntensityAssignmentNotes
2800 – 3200 Broad, MediumO-H Stretch Characteristic "hump" of carboxylic acid dimers.
1680 – 1710 Strong, SharpC=O[1][2] Stretch Carbonyl stretch.[1][2][7] Conjugation with the thiophene ring lowers this frequency slightly compared to aliphatic acids.[1][2][4]
1530 – 1550 StrongNO

Asym.[1][2][3] Stretch
Diagnostic band for aromatic nitro compounds.[1][2]
1340 – 1360 StrongNO

Sym.[1][2][3] Stretch
Often appears as a sharp doublet.
600 – 700 MediumC-Br Stretch Often obscured in the fingerprint region but distinct in this range.[2]

Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: To prevent aggregation and ensure sharp peaks for the acidic proton.[1][2][4]

  • Solvent Choice: Use DMSO-d

    
      (99.8% D).[1][2] CDCl
    
    
    is not recommended due to poor solubility of the nitro-acid.[1][2]
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

  • Filtration: If the solution is cloudy (common with thiophene acids), filter through a glass wool plug directly into the NMR tube to remove paramagnetic particulates.[1][2][4]

  • Acquisition: For

    
    C, set the relaxation delay (d1) to at least 2.0 seconds  to allow the quaternary carbons (C-Br, C-NO
    
    
    ) to relax.
Protocol B: Purity Assessment via HPLC-UV

Objective: Validate synthesis success before spectroscopic analysis.[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2][4]

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.[1][2][4]

  • Detection: 254 nm (Thiophene absorption) and 300 nm (Nitro-conjugation band).[1][2]

  • Expectation: The target compound is more polar than the 4-bromo precursor but less polar than the non-brominated analog.[1][2] It typically elutes as a single sharp peak.[1][2]

References

  • Synthesis of 4-bromo-5-nitrothiophene-2-carboxylic acid methyl ester

    • Patent: WO2003099805A1.[1][2] "Thiophene derivatives as inhibitors of PTP-1B."

    • Context: Describes the nitration of 4-bromothiophene-2-carboxylic acid methyl ester using fuming nitric acid/sulfuric acid.
    • Source:[1][2][4]

  • Spectroscopic Data of Thiophene Derivatives (General Reference)

    • Database: PubChem Compound Summary for 4-Bromo-5-methylthiophene-2-carboxylic acid (Structural Analog).
    • Context: Provides baseline NMR shifts for the 4-bromo-thiophene core.
    • Source:[1][2][4]

  • Isotopic Abundance of Bromine

    • Reference: NIST Atomic Weights and Isotopic Compositions.[1][2]

    • Context: Validation of the 1:1 doublet p
    • Source:[1][2][4]

A Technical Guide to the Role of Electron-Withdrawing Groups on Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the profound influence of electron-withdrawing groups (EWGs) on the chemical and physical properties of thiophene derivatives. Intended for researchers, scientists, and professionals in drug development and materials science, this document elucidates the fundamental principles governing these effects and explores their practical applications.

Introduction: The Thiophene Core

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the development of a wide array of functional organic molecules.[1][2] Its unique electronic structure, characterized by a lone pair of electrons on the sulfur atom participating in the aromatic sextet, renders it more electron-rich and reactive towards electrophiles than benzene.[3] This inherent reactivity, combined with the thiophene ring's ability to act as a bio-isosteric replacement for the phenyl group, has cemented its status as a "privileged scaffold" in medicinal chemistry.[2] Furthermore, the propensity of thiophene to form conjugated polymeric structures has made it a key component in the field of organic electronics.[4]

The true versatility of thiophene, however, is unlocked through the strategic placement of functional groups on the thiophene ring. Among these, electron-withdrawing groups (EWGs) play a pivotal role in modulating the electronic properties, reactivity, and ultimately, the function of thiophene derivatives.[1][5]

The Impact of Electron-Withdrawing Groups on the Electronic Structure of Thiophene

Electron-withdrawing groups, by definition, reduce the electron density of an organic structure.[6] When attached to a thiophene ring, EWGs exert their influence through a combination of inductive and resonance effects, leading to significant and predictable alterations in the molecule's electronic landscape.

Perturbation of Frontier Molecular Orbitals

The introduction of an EWG has a profound effect on the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Strong electron-accepting groups such as nitro, cyano, and dicyanovinyl lower the LUMO levels and modulate the HOMO-LUMO gaps.[7] This tuning of the frontier molecular orbitals is a cornerstone of designing thiophene-based materials for organic electronics, as it directly influences their charge transport characteristics and optical properties.[7][8][9] For instance, the introduction of dicyanovinyl (DCV) groups onto oligothiophenes leads to a significant lowering of their LUMO levels, which is evident from cyclic voltammetry and UV-vis measurements.[7]

Diagram: Effect of Substituents on Thiophene Frontier Molecular Orbitals

FMO_Diagram cluster_labels cluster_edg cluster_thiophene cluster_ewg label_edg EDG-Thiophene label_thiophene Thiophene label_ewg EWG-Thiophene y_axis_start y_axis_end Energy y_axis_start->y_axis_end edg_homo HOMO edg_lumo LUMO thiophene_homo HOMO edg_homo->thiophene_homo thiophene_lumo LUMO edg_lumo->thiophene_lumo ewg_homo HOMO thiophene_homo->ewg_homo ewg_lumo LUMO thiophene_lumo->ewg_lumo Reactivity Thiophene Thiophene (Electron-Rich) Electrophile Electrophile (E+) Thiophene->Electrophile Favored (Electrophilic Substitution) Nucleophile Nucleophile (Nu-) Thiophene->Nucleophile Disfavored EWG_Thiophene EWG-Thiophene (Electron-Poor) EWG_Thiophene->Electrophile Disfavored EWG_Thiophene->Nucleophile Favored (Nucleophilic Substitution)

Caption: EWGs decrease electrophilic reactivity and increase nucleophilic reactivity.

Applications of EWG-Functionalized Thiophenes

The ability to fine-tune the properties of thiophene derivatives with EWGs has led to their widespread use in various high-tech and biomedical applications.

Organic Electronics

In organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs), the performance of the device is intimately linked to the HOMO and LUMO energy levels of the active materials. The introduction of EWGs is a key strategy for developing n-type organic semiconductors based on thiophene. [8][10]By carefully selecting the EWG, researchers can control the electron mobility and bandgap of the resulting materials. [11] Table 1: Performance of EWG-Substituted Thiophene Derivatives in OFETs

Thiophene Derivative CoreElectron-Withdrawing GroupElectron Mobility (cm²/Vs)
DithienylnaphthaleneCarbonyl-based groupsUp to 0.57
QuaterthiopheneCarbonyl-based groupsUp to 0.57

(Data sourced from)[8]

Medicinal Chemistry

Thiophene is a well-established pharmacophore in medicinal chemistry, with numerous FDA-approved drugs containing this moiety. [2]The introduction of EWGs can significantly enhance the biological activity of these compounds. [5]For example, EWGs can improve the binding affinity of a drug to its target receptor and enhance its metabolic stability. [2]However, it's important to note that strongly electron-withdrawing groups like -NO₂ and -CF₃ can sometimes be detrimental to biological activity, likely by disrupting effective binding to the target.

Conclusion

The strategic incorporation of electron-withdrawing groups onto the thiophene scaffold is a powerful and versatile tool for chemists and materials scientists. By modulating the electronic properties and reactivity of the thiophene ring, EWGs enable the rational design of novel materials for organic electronics and new therapeutic agents with enhanced efficacy. A thorough understanding of the principles outlined in this guide is essential for leveraging the full potential of this remarkable class of heterocyclic compounds.

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The Evolving Landscape of Halogenated Thiophene Carboxylic Acids: A Technical Guide to Their Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene nucleus, a five-membered aromatic heterocycle containing a sulfur atom, stands as a cornerstone in medicinal chemistry and materials science.[1][2] Its halogenated carboxylic acid derivatives, in particular, have emerged as pivotal building blocks in the synthesis of a diverse array of bioactive molecules and functional materials. This in-depth technical guide provides a comprehensive overview of the discovery and history of halogenated thiophene carboxylic acids, tracing their origins from the initial discovery of thiophene to the sophisticated synthetic methodologies employed today. We will explore the causal relationships behind experimental choices in their synthesis, delve into their structure-activity relationships, and highlight their impact on drug development and other technological advancements.

The Genesis of a Privileged Scaffold: The Discovery of Thiophene

The story of halogenated thiophene carboxylic acids begins with the discovery of their parent heterocycle, thiophene. In 1882, German chemist Victor Meyer, while at the University of Zurich, stumbled upon this novel compound as an impurity in benzene derived from coal tar.[3][4] He observed that the characteristic blue color reaction of crude benzene with isatin and sulfuric acid (the indophenin test) was absent when using pure benzene synthesized from the decarboxylation of benzoic acid.[1] This led him to isolate and characterize the responsible sulfur-containing compound, which he named "thiophene."[4][5] This discovery opened a new chapter in heterocyclic chemistry and laid the groundwork for the exploration of its myriad derivatives.[6]

The Dawn of Thiophene Synthesis: Foundational Methodologies

Following Meyer's discovery, the late 19th and early 20th centuries saw the development of fundamental methods for constructing the thiophene ring, which would later be adapted for the synthesis of its halogenated and carboxylated analogs.

The Paal-Knorr Thiophene Synthesis (1884)

Independently developed by German chemists Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis provides a versatile route to thiophenes from 1,4-dicarbonyl compounds.[7][8] The reaction involves the treatment of the dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[9] The choice of a strong dehydrating sulfurizing agent is crucial as it drives the reaction to completion.[8]

Experimental Protocol: Classical Paal-Knorr Thiophene Synthesis

  • Reaction Setup: A 1,4-dicarbonyl compound is dissolved in an inert solvent (e.g., toluene, xylene).

  • Addition of Sulfurizing Agent: A stoichiometric amount of phosphorus pentasulfide or Lawesson's reagent is added portion-wise to the solution. The reaction is often exothermic.

  • Heating: The reaction mixture is heated to reflux for several hours to ensure complete cyclization and dehydration.

  • Work-up: The reaction mixture is cooled, quenched with water or a mild base, and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by distillation or chromatography.

Paal_Knorr_Thiophene_Synthesis start 1,4-Dicarbonyl Compound reagent + P₄S₁₀ or Lawesson's Reagent intermediate1 Thioketone Intermediate reagent->intermediate1 Sulfurization intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Condensation product Thiophene intermediate2->product Dehydration

Caption: Paal-Knorr thiophene synthesis workflow.

The Gewald Aminothiophene Synthesis (1966)

A significant advancement in thiophene synthesis came in 1966 with Karl Gewald's discovery of a one-pot multicomponent reaction to produce highly substituted 2-aminothiophenes.[10][11] The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[12] This method's operational simplicity and tolerance for a wide range of functional groups have made it a cornerstone in the synthesis of thiophene-based pharmaceuticals.[10]

Experimental Protocol: Gewald Aminothiophene Synthesis

  • Reactant Mixture: A ketone or aldehyde, an α-cyanoester, and elemental sulfur are combined in a suitable solvent (e.g., ethanol, DMF).

  • Base Addition: A catalytic amount of a base, such as morpholine or triethylamine, is added to the mixture.

  • Heating: The reaction is typically heated to a moderate temperature (50-80 °C) and monitored for completion.

  • Work-up: The reaction mixture is cooled, and the product often precipitates. It can then be collected by filtration.

  • Purification: The crude product can be purified by recrystallization.

Gewald_Synthesis reactants Ketone/Aldehyde + α-Cyanoester knoevenagel Knoevenagel Condensation reactants->knoevenagel intermediate α,β-Unsaturated Nitrile knoevenagel->intermediate sulfur_addition Sulfur Addition & Cyclization intermediate->sulfur_addition product 2-Aminothiophene sulfur_addition->product

Caption: Key stages of the Gewald aminothiophene synthesis.

The Emergence of Halogenated Thiophene Carboxylic Acids: A Synthetic Evolution

The introduction of halogens and carboxylic acid functionalities onto the thiophene ring significantly expands its synthetic utility and modulates its physicochemical properties, a critical aspect in drug design.[13] The development of methods to achieve this has been a continuous area of research.

Halogenation of Thiophenes: Controlling Regioselectivity

Thiophene undergoes electrophilic substitution reactions, including halogenation, more readily than benzene.[14][15] This high reactivity, however, can lead to polysubstitution.[15] Consequently, controlling the regioselectivity of halogenation is a key challenge.

Halogenation MethodReagentsKey Features
Direct Halogenation Br₂ in acetic acid, SO₂Cl₂Can lead to a mixture of products; selectivity can be controlled by temperature and stoichiometry.[16]
N-Halosuccinimides NBS, NCS, NISMilder conditions, often providing better regioselectivity for monohalogenation.
Vapor Phase Chlorination Cl₂ gas at high temp.Suitable for large-scale production of polychlorinated thiophenes.[17]
Introduction of the Carboxylic Acid Moiety

Several strategies have been developed to introduce a carboxylic acid group onto the thiophene ring, often after halogenation.

  • Grignard Reaction and Carbonation: This classic method involves the formation of a thienyl Grignard reagent from a halothiophene, followed by quenching with carbon dioxide (dry ice).[17]

  • Lithiation and Carbonation: Organolithium reagents, such as n-butyllithium, can deprotonate the most acidic proton on the thiophene ring (typically at the 2-position), followed by reaction with CO₂.[17]

  • Palladium-Catalyzed Carbonylation: This modern approach utilizes a palladium catalyst, carbon monoxide, and a suitable nucleophile to convert a halothiophene into its corresponding carboxylic acid derivative.[17]

  • Direct Carboxylation with CO₂: Recent advancements have focused on the direct carboxylation of C-H bonds using CO₂ under basic conditions, offering a more atom-economical route.[18][19]

Experimental Protocol: Synthesis of a Halogenated Thiophene Carboxylic Acid via Lithiation

  • Reaction Setup: A solution of a halothiophene in an anhydrous ether solvent (e.g., THF, diethyl ether) is cooled to a low temperature (-78 °C) under an inert atmosphere (e.g., argon, nitrogen).

  • Lithiation: A solution of n-butyllithium in hexanes is added dropwise to the cooled thiophene solution. The reaction is stirred at low temperature for a specified time to ensure complete lithiation.

  • Carbonation: An excess of crushed dry ice (solid CO₂) is added to the reaction mixture. The mixture is allowed to warm to room temperature.

  • Work-up: The reaction is quenched with water, and the aqueous layer is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • Purification: The crude carboxylic acid is collected by filtration and can be purified by recrystallization.

Carboxylation_Workflow start Halothiophene step1 Lithiation (n-BuLi, -78 °C) start->step1 intermediate Lithiated Thiophene step1->intermediate step2 Carbonation (CO₂) intermediate->step2 intermediate2 Thiophene Carboxylate Salt step2->intermediate2 step3 Acidification (H₃O⁺) intermediate2->step3 product Halogenated Thiophene Carboxylic Acid step3->product

Caption: General workflow for the synthesis of halogenated thiophene carboxylic acids via lithiation and carbonation.

The Role in Drug Discovery and Development: Structure-Activity Insights

The incorporation of a halogenated thiophene carboxylic acid moiety into a drug candidate can profoundly influence its biological activity.[13][20] This is due to several factors:

  • Bioisosterism: The thiophene ring is often considered a bioisostere of the benzene ring, allowing for similar steric and electronic properties while potentially improving metabolic stability and pharmacokinetic profiles.[13]

  • Modulation of Electronic Properties: Halogens, being electronegative, can alter the electron density of the thiophene ring, affecting its interaction with biological targets.[21]

  • Halogen Bonding: Halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to protein targets.[22]

  • Metabolic Stability: The presence of halogens can block sites of metabolism, thereby increasing the half-life of a drug.

A notable example of the application of a thiophene carboxylic acid derivative in drug discovery is in the development of inhibitors for the Hepatitis C virus (HCV) NS5B polymerase.[23] Structure-activity relationship (SAR) studies on 3-arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids have yielded potent inhibitors of both the polymerase and viral replication.[23][24]

Beyond the Bench: Applications in Agrochemicals and Materials Science

The utility of halogenated thiophene carboxylic acids extends beyond pharmaceuticals. They are key intermediates in the synthesis of a new generation of insecticides. For instance, 4-bromo-3-methyl-2-thiophenecarbonyl chloride and 3,4,5-trichloro-2-thiophenecarbonyl chloride are crucial building blocks for 1,2,4-triazole insecticides.[17] In materials science, the unique electronic properties of thiophene derivatives make them valuable components in the development of organic semiconductors, conducting polymers, and liquid crystals.

Future Perspectives

The field of halogenated thiophene carboxylic acids continues to evolve. Current research is focused on developing more sustainable and efficient synthetic methods, including C-H activation and flow chemistry approaches. Furthermore, a deeper understanding of the role of these scaffolds in biological systems, aided by computational modeling and advanced analytical techniques, will undoubtedly lead to the discovery of novel therapeutics and advanced materials with tailored properties.

References

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  • Viktor Meyer. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

  • Wang, Y., et al. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. Molecules, 27(6), 1988. [Link]

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  • Paal–Knorr synthesis. (n.d.). In Grokipedia. Retrieved February 23, 2026, from [Link]

  • Paal–Knorr synthesis. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

  • Meyer, Victor. (n.d.). In JewishEncyclopedia.com. Retrieved February 23, 2026, from [Link]

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  • Summa, V., et al. (2004). Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides. Bioorganic & Medicinal Chemistry Letters, 14(3), 793-796. [Link]

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An In-depth Technical Guide to 4-bromo-5-nitrothiophene-2-carboxylic acid: Synthesis, Reactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromo-5-nitrothiophene-2-carboxylic acid, a heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. While direct research on this specific molecule is limited, this document extrapolates from the known chemistry of related thiophene derivatives to present plausible synthetic routes, predict its chemical reactivity, and discuss its potential applications, particularly in the realm of drug discovery.

Introduction: The Thiophene Scaffold in Medicinal Chemistry

Thiophene and its derivatives are cornerstones in the development of novel therapeutic agents. The thiophene ring is a bioisostere of the benzene ring, offering similar structural properties while possessing distinct electronic characteristics that can enhance biological activity and improve pharmacokinetic profiles. Thiophene-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. The introduction of bromo and nitro substituents to the thiophene-2-carboxylic acid core is anticipated to modulate its electronic properties and reactivity, making 4-bromo-5-nitrothiophene-2-carboxylic acid an intriguing candidate for further investigation.

Physicochemical Properties (Predicted)

PropertyPredicted Value
Molecular FormulaC₅H₂BrNO₄S
Molecular Weight251.04 g/mol
AppearanceLikely a pale yellow to yellow crystalline solid
SolubilityExpected to be sparingly soluble in water, but soluble in organic solvents like DMSO, DMF, and alcohols.
Acidity (pKa)The carboxylic acid proton is expected to be acidic, with a pKa likely in the range of 3-4.

Plausible Synthetic Pathways

The synthesis of 4-bromo-5-nitrothiophene-2-carboxylic acid can be approached through two primary retrosynthetic disconnections: nitration of a 4-bromothiophene precursor or bromination of a 5-nitrothiophene precursor.

Pathway A: Nitration of 4-bromothiophene-2-carboxylic acid

This approach involves the initial synthesis of 4-bromothiophene-2-carboxylic acid followed by nitration.

Pathway_A A Thiophene-2-carboxylic acid B 4-bromothiophene-2-carboxylic acid A->B Bromination C 4-bromo-5-nitrothiophene-2-carboxylic acid B->C Nitration

Caption: Synthetic pathway starting from thiophene-2-carboxylic acid.

Step-by-step Experimental Protocol (Proposed):

  • Bromination of Thiophene-2-carboxylic acid:

    • Dissolve thiophene-2-carboxylic acid in a suitable solvent such as acetic acid.

    • Slowly add a brominating agent, such as N-bromosuccinimide (NBS), to the solution at room temperature. The use of NBS allows for more selective bromination.

    • Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

    • Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromothiophene-2-carboxylic acid. Purification can be achieved by recrystallization.

  • Nitration of 4-bromothiophene-2-carboxylic acid:

    • Carefully add 4-bromothiophene-2-carboxylic acid to a mixture of fuming nitric acid and sulfuric acid at a low temperature (e.g., 0-5 °C) to control the exothermic reaction.

    • Stir the mixture at this temperature for a specified time, monitoring the reaction progress by TLC. The nitro group is expected to direct to the 5-position due to the electronic effects of the existing substituents.

    • Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent.

    • Wash the organic extracts, dry, and concentrate to obtain crude 4-bromo-5-nitrothiophene-2-carboxylic acid. Further purification may be necessary via column chromatography or recrystallization.

Pathway B: Bromination of 5-nitrothiophene-2-carboxylic acid

This alternative pathway begins with the nitration of thiophene-2-carboxylic acid, followed by bromination.

Pathway_B D Thiophene-2-carboxylic acid E 5-nitrothiophene-2-carboxylic acid D->E Nitration F 4-bromo-5-nitrothiophene-2-carboxylic acid E->F Bromination

Caption: Alternative synthetic route via a nitrated intermediate.

Step-by-step Experimental Protocol (Proposed):

  • Nitration of Thiophene-2-carboxylic acid: A general procedure involves dissolving thiophene-2-carboxylic acid in acetic anhydride and cooling the mixture. A solution of fuming nitric acid in glacial acetic acid is then added dropwise while maintaining a low temperature.[1]

    • Dissolve thiophene-2-carboxylic acid in acetic anhydride.

    • Cool the solution to 10°C in an ice bath.

    • Slowly add a pre-mixed solution of fuming nitric acid and glacial acetic acid, keeping the temperature below room temperature.

    • After the addition is complete, allow the reaction to proceed for a couple of hours at room temperature.

    • Pour the mixture over ice to precipitate the product, which is then filtered, washed with cold water, and dried. This should yield 5-nitrothiophene-2-carboxylic acid.[1]

  • Bromination of 5-nitrothiophene-2-carboxylic acid:

    • Dissolve 5-nitrothiophene-2-carboxylic acid in a strong acid, such as concentrated sulfuric acid.

    • Add a brominating agent, like N-bromosuccinimide (NBS), portion-wise to the solution while maintaining a controlled temperature. The deactivating nitro group at the 5-position will direct the incoming bromo group to the 4-position.

    • Stir the reaction until completion, as indicated by TLC analysis.

    • Work-up the reaction by pouring it over ice and extracting the product.

    • Purify the crude product by appropriate methods to obtain 4-bromo-5-nitrothiophene-2-carboxylic acid.

Predicted Reactivity and Key Transformations

The presence of a carboxylic acid, a bromine atom, and a nitro group on the thiophene ring endows 4-bromo-5-nitrothiophene-2-carboxylic acid with a rich and versatile reactivity profile.

Reactivity Core 4-bromo-5-nitrothiophene-2-carboxylic acid Amide Amide Formation Core->Amide R-NH2, Coupling agents Ester Esterification Core->Ester R-OH, Acid catalyst Suzuki Suzuki Coupling Core->Suzuki Ar-B(OH)2, Pd catalyst Nitro_Reduction Nitro Group Reduction Core->Nitro_Reduction Reducing agents (e.g., SnCl2)

Caption: Key potential reactions of the title compound.

  • Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can readily undergo standard transformations such as esterification by reacting with an alcohol in the presence of an acid catalyst, and amide formation through reaction with an amine using a coupling agent (e.g., DCC, EDC). These reactions are crucial for creating libraries of derivatives for structure-activity relationship (SAR) studies.

  • Suzuki Cross-Coupling Reactions: The bromine atom at the 4-position is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[2] This would allow for the introduction of various aryl or heteroaryl groups at this position, significantly expanding the molecular diversity of potential drug candidates.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reducing agents, such as tin(II) chloride (SnCl₂) or catalytic hydrogenation. The resulting 4-bromo-5-aminothiophene-2-carboxylic acid would be a valuable intermediate for further functionalization, for instance, through diazotization or acylation reactions.

Potential Applications in Drug Development

Thiophene derivatives are known to exhibit a wide range of biological activities.[3] The specific substitution pattern of 4-bromo-5-nitrothiophene-2-carboxylic acid suggests several potential therapeutic applications.

  • Anticancer Agents: Many nitroaromatic compounds exhibit anticancer activity, often through mechanisms involving bioreduction to reactive species that can damage DNA or other cellular components. The combination of the thiophene core with a nitro group makes this compound a candidate for evaluation as a cytotoxic agent.

  • Antimicrobial Agents: Nitrothiophenes have been investigated for their antibacterial and antifungal properties. The title compound could serve as a scaffold for the development of new antimicrobial agents, potentially overcoming existing resistance mechanisms.

  • Enzyme Inhibitors: The carboxylic acid group can act as a key binding element to the active sites of various enzymes. Derivatives of 4-bromo-5-nitrothiophene-2-carboxylic acid could be designed as inhibitors of specific enzymes implicated in disease, such as kinases or proteases.

Conclusion and Future Outlook

4-bromo-5-nitrothiophene-2-carboxylic acid represents a promising, yet underexplored, scaffold for the development of novel organic molecules with potential applications in medicinal chemistry. This guide has outlined plausible and efficient synthetic routes to access this compound and has predicted its key chemical transformations. The versatile reactivity of its functional groups allows for the generation of diverse libraries of derivatives for biological screening. Future research should focus on the successful synthesis and characterization of this molecule, followed by a thorough investigation of its biological activities to unlock its full therapeutic potential.

References

Sources

Methodological & Application

Application Note: Regioselective Nitration of 4-Bromothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, regioselective protocol for the nitration of 4-bromothiophene-2-carboxylic acid to synthesize 4-bromo-5-nitrothiophene-2-carboxylic acid . Unlike benzene derivatives, the thiophene nucleus is electron-rich and sensitive to oxidation. Standard mixed-acid nitration (


) often leads to decomposition or explosive runaway reactions. This guide utilizes a milder acetyl nitrate  methodology generated in situ, ensuring high regioselectivity for the C5 position while preserving the carboxylic acid moiety.

Introduction & Mechanistic Rationale

The Substrate Challenge

The starting material, 4-bromothiophene-2-carboxylic acid, presents a unique electrophilic aromatic substitution (SEAr) landscape:

  • Thiophene Ring: Inherently electron-rich (

    
     electrons over 5 atoms), making it highly reactive toward electrophiles.
    
  • C2-Carboxyl Group (-COOH): Electron-withdrawing, deactivating the ring but directing incoming electrophiles meta to itself (positions C4 and C5).

  • C4-Bromine Atom (-Br): Weakly deactivating but ortho/para directing.

Regioselectivity Prediction

The nitration is driven by the directing effects of the sulfur heteroatom and the substituents.

  • Sulfur Effect: Strongly directs to

    
    -positions (C2, C5). Since C2 is blocked, C5 is the primary target.
    
  • Substituent Synergy: The C4-Br directs ortho to C3 and C5. The C2-COOH directs meta to C4 and C5.

  • Steric Hindrance: Position C3 is sterically crowded (flanked by -COOH and -Br). Position C5 is relatively accessible.

Strategic Considerations & Safety

Choice of Nitrating Agent
  • Avoid: Concentrated

    
     (Mixed Acid). The heat of mixing and strong oxidizing power can cause decarboxylation or ring opening (explosive).
    
  • Select: Acetyl Nitrate (

    
    ) . Generated in situ by mixing fuming nitric acid with acetic anhydride. This reagent is milder and allows for precise temperature control, minimizing oxidative byproducts.
    
Process Safety Management
  • Thermal Runaway: The formation of acetyl nitrate is exothermic. The nitration reaction itself is highly exothermic.

  • Induction Period: Thiophene nitrations can exhibit an induction period followed by a rapid spike in temperature.

  • Quenching: The reaction mixture must be quenched into ice water to precipitate the product and hydrolyze excess acetic anhydride.

Detailed Experimental Protocol

Materials & Equipment
ReagentPurityRole
4-Bromothiophene-2-carboxylic acid>98%Substrate
Nitric Acid (Fuming)>90%Nitrating Source
Acetic Anhydride>99%Solvent/Reagent
Glacial Acetic Acid>99%Solvent
UreaReagent Grade

Scavenger (Optional)

Equipment:

  • 3-Neck Round Bottom Flask (RBF)

  • Mechanical Stirrer (Teflon blade)

  • Low-temperature thermometer (Internal probe)

  • Pressure-equalizing addition funnel

  • Ice/Salt bath (

    
     to 
    
    
    
    )
Step-by-Step Procedure

Step 1: Preparation of the Substrate Solution

  • Charge the 3-neck RBF with 4-bromothiophene-2-carboxylic acid (1.0 equiv) .

  • Add Acetic Anhydride (3.0 vol) and Glacial Acetic Acid (1.0 vol) .

  • Stir until the solid is fully dissolved or creates a uniform suspension.

  • Cool the mixture to

    
      using an ice/salt bath.
    

Step 2: Preparation of Nitrating Mixture (In Situ) Note: Alternatively, acetyl nitrate can be pre-formed, but in situ generation is often safer for scale-up if addition is controlled.

  • Fill the addition funnel with Fuming Nitric Acid (1.1 - 1.2 equiv) dissolved in Glacial Acetic Acid (1.0 vol) .

  • Critical: Ensure the acid solution is at ambient temperature or slightly cooled before loading.

Step 3: Controlled Nitration

  • Begin dropwise addition of the Nitric Acid solution to the RBF.

  • Rate Limit: Adjust addition rate to maintain internal temperature below

    
     .
    
    • Warning: If temperature spikes, stop addition immediately and allow the bath to cool the reactor.

  • After addition is complete, allow the reaction to stir at

    
     for 1 hour , then warm to room temperature (
    
    
    
    )
    for 2 hours.
  • Monitor: Check progress via TLC (Mobile Phase: 50% EtOAc/Hexanes) or HPLC. The starting material spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    product.

Step 4: Quenching & Isolation

  • Prepare a beaker with Crushed Ice (10 vol) and water.

  • Slowly pour the reaction mixture into the vigorously stirred ice slurry.

    • Observation: A pale yellow to off-white precipitate should form immediately.

  • Stir the slurry for 30 minutes to ensure complete hydrolysis of acetic anhydride.

  • Filter the solid using a Büchner funnel.

  • Wash the cake with Cold Water (

    
     vol)  to remove acid residues.
    
  • Wash with a small amount of Cold Hexane to remove non-polar impurities.

Step 5: Purification (If necessary)

  • The crude product is typically

    
     pure.
    
  • Recrystallization can be performed using Ethanol/Water (1:1) or Acetonitrile .

  • Dry the solid in a vacuum oven at

    
     for 12 hours.
    

Analytical Characterization

TechniqueExpected ResultInterpretation
Appearance Pale yellow crystalline solidTypical for nitro-thiophenes. Darkening indicates oxidation.[1]
1H NMR (DMSO-d6) Singlet at

ppm
Represents the single proton at C3. Absence of coupling confirms substitution at C5.
MS (ESI-)


Characteristic bromine isotope pattern (1:1 ratio).
Melting Point

Sharp range indicates high purity.

Visualization: Reaction Workflow & Mechanism

NitrationWorkflow Start Start: 4-Bromothiophene-2-COOH ReagentPrep Solvent System: Acetic Anhydride + Acetic Acid (Dissolve Substrate) Start->ReagentPrep Cooling Cool to 0°C (Ice/Salt Bath) ReagentPrep->Cooling Addition Dropwise Addition: Fuming HNO3 in AcOH (Maintain T < 10°C) Cooling->Addition Reaction Reaction Progress: Formation of Acetyl Nitrate (In Situ) Electrophilic Attack at C5 Addition->Reaction Exothermic Quench Quench: Pour into Crushed Ice (Hydrolysis of Anhydride) Reaction->Quench TLC Control Filtration Isolation: Vacuum Filtration & Washing (Cold Water) Quench->Filtration Product Final Product: 4-Bromo-5-nitrothiophene-2-carboxylic acid Filtration->Product

Caption: Step-by-step workflow for the acetyl nitrate-mediated nitration of 4-bromothiophene-2-carboxylic acid.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Tar Formation Temperature too high (

)
Ensure strict cooling during addition. Slow down addition rate.
Decarboxylation Acid concentration too highUse Acetyl Nitrate method (as described) rather than Mixed Acid.
Isomer Mixture Reaction pushed too hardStop reaction immediately after starting material is consumed. Do not overheat.
Red/Pink Color Oxidation of thiophene ringPurge flask with Nitrogen (

) before starting. Add urea to scavenge

.

References

  • Organic Syntheses , Coll. Vol. 2, p. 466 (1943); Vol. 11, p. 74 (1931). Nitration of Thiophene. Link

  • Sigma-Aldrich . 4-Bromothiophene-2-carboxylic acid Product Sheet. Link

  • Babasinian, V. S. The Nitration of Thiophene. Journal of the American Chemical Society, 1928, 50 (10), pp 2748–2753. Link

  • Katritzky, A. R., et al. Direct nitration of five membered heterocycles. ARKIVOC 2005 (iii) 179-191. Link[2]

  • BenchChem . Application Notes and Protocols for Nitration. Link

Sources

Application Note: Laboratory Preparation of 4-Bromo-5-Nitrothiophene-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Significance

The 4-bromo-5-nitrothiophene-2-carboxylic acid scaffold is a high-value intermediate in medicinal chemistry, particularly in the development of antitubercular agents (e.g., benzothiazinones), kinase inhibitors, and novel antibacterial compounds. The unique substitution pattern—placing a nitro group adjacent to a bromine on a thiophene ring—creates a "push-pull" electronic system that is highly reactive toward Nucleophilic Aromatic Substitution (


) and palladium-catalyzed cross-couplings (Suzuki-Miyaura).

This application note details the regioselective synthesis of this scaffold. Unlike simple thiophenes, the presence of the carboxylic acid at C2 and the bromine at C4 creates specific electronic constraints that must be managed to prevent decarboxylation or over-nitration.

Core Challenges Addressed:
  • Regioselectivity: Directing the nitro group to C5 while preserving the C4-bromine and C2-carboxyl functionalities.

  • Safety: Managing the exothermicity of nitrating electron-rich heterocycles.

  • Purification: Isolating the target from potential 4,5-dinitro byproducts.

Strategic Synthetic Planning

Retrosynthetic Logic & Regiochemistry

The synthesis relies on the interplay of directing groups on the thiophene ring.

  • Thiophene Ring: Electron-rich, prone to electrophilic aromatic substitution (EAS).

  • C2-Carboxyl Group: Electron-withdrawing (deactivating); directs incoming electrophiles to the meta position (C4).

  • C4-Bromine: Weakly deactivating but ortho/para directing. It directs incoming electrophiles to C3 or C5.

  • Sulfur Atom: Directs to

    
    -positions (C2, C5).
    

G cluster_logic Regioselectivity Logic Start 4-Bromothiophene-2-carboxylic acid (Starting Material) Intermediate Sigma Complex (Transition State) Start->Intermediate Electrophilic Attack (NO2+) Reagents Nitration Mixture (HNO3 / H2SO4 or Ac2O) Reagents->Intermediate Product 4-Bromo-5-nitrothiophene-2-carboxylic acid (Target) Intermediate->Product -H+ (Regioselective at C5) Byproduct Decarboxylated/Dinitro Species (Avoided via Temp Control) Intermediate->Byproduct >10°C (Thermal Runaway) Logic1 C2-COOH blocks C2 Directs to C4 (Occupied) Logic2 C4-Br Directs to C3/C5 Logic1->Logic2 Logic3 S-Atom Activates C5 Logic2->Logic3

Caption: Mechanistic flow showing the directing effects leading to C5 nitration.

Safety Protocols (Critical)

WARNING: Nitrothiophenes are energetic compounds. The nitration reaction is highly exothermic.

  • Temperature Control: Never allow the nitration mixture to exceed 10°C during addition. Runaway exotherms can lead to explosive decomposition or rapid decarboxylation.

  • Quenching: Always quench the reaction mixture onto excess ice. Never add water to the acid mixture.

  • PPE: Full face shield, acid-resistant gloves (butyl rubber), and lab coat are mandatory. Work solely in a fume hood.

Experimental Protocols

Protocol A: Regioselective Nitration

Objective: Synthesis of 4-bromo-5-nitrothiophene-2-carboxylic acid. Scale: 10.0 g (Standard Lab Scale)

Materials
ReagentMW ( g/mol )AmountEquiv.Role
4-Bromothiophene-2-carboxylic acid207.0510.0 g1.0Substrate
Fuming Nitric Acid (>90%)63.014.0 mL~2.0Electrophile
Sulfuric Acid (Conc.)98.0840 mLSolventCatalyst/Solvent
Ice/Water18.02~300 gExcessQuench
Step-by-Step Methodology
  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer (internal probe), and a pressure-equalizing addition funnel. Place the flask in an ice/salt bath to maintain a temperature of -5°C to 0°C.

  • Solvent Preparation: Add Concentrated

    
     (30 mL)  to the flask. Cool to 0°C.[1]
    
  • Substrate Addition: Slowly add 4-bromothiophene-2-carboxylic acid (10.0 g) portion-wise to the sulfuric acid. Stir until a homogenous or fine suspension is obtained. Note: The solution may darken slightly.

  • Nitration Cocktail: In a separate beaker, mix Fuming

    
     (4.0 mL)  with Concentrated 
    
    
    
    (10 mL)
    . Pre-cool this mixture to 0°C.
  • Addition (CRITICAL): Transfer the nitration cocktail to the addition funnel. Add dropwise to the reaction flask over 30–45 minutes .

    • Checkpoint: Monitor internal temperature closely. Do not exceed 5°C. If temperature spikes, stop addition immediately.

  • Reaction: Once addition is complete, allow the mixture to stir at 0–5°C for 2 hours.

  • Work-up: Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring. The product will precipitate as a light yellow to off-white solid.

  • Isolation: Filter the solid using a sintered glass funnel. Wash the cake with cold water (

    
     mL) until the filtrate pH is neutral (~pH 5-6).
    
  • Drying: Dry the solid under vacuum at 40°C overnight or over

    
     in a desiccator.
    

Expected Yield: 75–85% Appearance: Pale yellow solid.

Protocol B: Esterification (Derivatization)

Objective: Synthesis of Methyl 4-bromo-5-nitrothiophene-2-carboxylate. Rationale: The ester is often more soluble and suitable for subsequent Suzuki couplings or


 reactions.
Materials
ReagentAmountRole
4-Bromo-5-nitrothiophene-2-carboxylic acid (from Protocol A)5.0 gSubstrate
Methanol (Anhydrous)50 mLSolvent/Reagent
Thionyl Chloride (

)
3.0 mLActivating Agent
Sodium Bicarbonate (

)
Sat. Sol.Neutralization
Step-by-Step Methodology
  • Setup: 100 mL round-bottom flask with reflux condenser and drying tube (

    
    ).
    
  • Dissolution: Dissolve the acid (5.0 g) in Methanol (50 mL) . Cool to 0°C.[1]

  • Activation: Add Thionyl Chloride (3.0 mL) dropwise. (Caution: Gas evolution of

    
     and 
    
    
    
    ).
  • Reflux: Heat the mixture to reflux (65°C) for 3–4 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).

  • Work-up: Concentrate the solvent in vacuo. Dissolve the residue in Ethyl Acetate (50 mL).

  • Wash: Wash with Saturated

    
     (
    
    
    
    mL) to remove unreacted acid, then Brine (
    
    
    mL).
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from minimal hot methanol if necessary.
    

Quality Control & Characterization

Analytical Specifications
ParameterSpecificationMethod
Purity >97%HPLC (C18, ACN/Water + 0.1% TFA)
Appearance Pale Yellow Crystalline SolidVisual
Melting Point 160–165°C (Acid); 108-112°C (Ester)Capillary Method
Proton NMR Distinct Singlet ~7.8–8.0 ppm

-NMR (

)
Interpretation of NMR Data

The key identifier for the 4-bromo-5-nitrothiophene-2-carboxylic acid is the absence of coupling .

  • Starting Material (4-bromo acid): Shows two doublets (if 5-H and 3-H present) or specific singlets depending on substitution.

  • Product: The thiophene ring is fully substituted except for position 3.

    • Signal: A sharp singlet at

      
       7.8–8.2 ppm (depending on solvent) corresponding to the H-3  proton.
      
    • Note: If you see a doublet, you likely have the wrong isomer or incomplete nitration.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Tar Formation Reaction temp > 10°C during addition.Ensure efficient cooling (ice/salt bath) and slower addition rate.
Product is Red/Orange Presence of dinitro species or decomposition.Recrystallize from Ethanol/Water. Ensure acid was not too concentrated/hot.
Incomplete Reaction Water in Nitric Acid.Use Fuming

(>90%). Standard 65%

is often too weak for deactivated rings.
Decarboxylation Acid concentration too high or temp too high.Do not heat the reaction.[2] Keep below 5°C.

References

  • Synthesis of Nitrothiophenes: Organic Syntheses, Coll. Vol. 2, p. 466 (1943); Vol. 11, p. 16 (1931).

  • Regioselectivity in Thiophene Nitration: Gronowitz, S.
  • Commercial Precursor Data: 4-Bromothiophene-2-carboxylic acid (CAS 16694-18-1). Sigma-Aldrich Technical Data.

  • Patent Protocol (Analogous Nitration): WO 2008/115912 A1. "Regio-specific synthesis of thiophene carboxylic acids."

  • Safety of Nitrothiophenes:Journal of Hazardous Materials, "Thermal stability of nitro-compounds." (General reference for nitro-heterocycle handling).

Sources

Application Note: Precision Targeting of Protein-Protein Interactions via Fragment-Based Lead Generation

[1]

Executive Summary & Strategic Rationale

Protein-Protein Interactions (PPIs) have historically been classified as "undruggable" due to their large, flat, and featureless interfacial surface areas (typically 1,500–3,000 Ų), which lack the deep hydrophobic pockets required for high-affinity binding by traditional Lipinski-compliant small molecules.

This guide outlines a Fragment-Based Drug Discovery (FBDD) protocol designed specifically to breach these targets. Unlike High-Throughput Screening (HTS), which screens complex molecules that often fail to match the steric requirements of a PPI interface, FBDD utilizes low molecular weight (<300 Da) "fragments."[1] These fragments bind with low affinity (

Ligand Efficiency (LE)1

Key Application: Discovery of BH3-mimetics (e.g., Venetoclax) and inhibitors of interaction domains (e.g., MDM2-p53, BRD4).

Workflow Visualization

The following diagram illustrates the critical path from Target Preparation to Lead Optimization, emphasizing the integration of biophysics and synthetic chemistry.

FBDD_Workflowcluster_logicDecision GatesTargetTarget Prep(Biotinylation/Tagging)ScreenPrimary Screen(SPR/NMR)Target->ScreenImmobilizationLibraryFragment Library(Ro3 Compliant)Library->ScreenInjectionValidationHit Validation(X-ray/HSQC)Screen->ValidationSelect Hits(LE > 0.3)EvolutionChemical Evolution(Fragment Growing)Validation->EvolutionStructural VectorEvolution->ValidationIterative CycleLeadLead Candidate(nM Affinity)Evolution->LeadOptimization

Figure 1: Integrated FBDD workflow. Note the iterative cycle between chemical evolution and structural validation.

Protocol 1: Biophysical Screening via Surface Plasmon Resonance (SPR)[1][2][3]

Objective: Identify weak-binding fragments (


Experimental Setup
  • Instrument: Biacore 8K or Octet RED96.

  • Sensor Chip: Series S Sensor Chip CM5 (Carboxymethyl dextran).

  • Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Tween 20) + DMSO (strictly matched to sample concentration) .

Critical Methodology: The "Clean Screen" & Solvent Correction

Fragments are often dissolved in 100% DMSO. Because DMSO has a high refractive index, slight mismatches between the running buffer and sample buffer can obscure the tiny binding signals of fragments (typically 5–20 RU).

Step-by-Step Protocol:

  • Surface Preparation (High Density):

    • Target PPIs often require high surface density (

      
      ) to detect low-affinity binding.
      
    • Aim for immobilization levels of 3,000–5,000 RU using standard Amine Coupling (EDC/NHS chemistry).

    • Control: Immobilize a reference protein (e.g., BSA or a non-binding mutant) on the reference flow cell.

  • Solvent Correction (Mandatory):

    • Prepare a DMSO calibration curve ranging from 0.5% to 5.0% DMSO (8 points).

    • Inject these solutions to map the bulk refractive index shift relative to the specific sensor surface.

    • Why? This allows the software to subtract the "bulk effect" of the solvent, isolating the true binding signal.

  • The "Clean Screen" Injection:

    • Before injecting the library, inject a "clean screen" solution (50% DMSO or isopropanol pulse) to remove any sticky hydrophobic contaminants from the tubing.

    • Causality: Fragments are often "sticky." Carryover causes false positives in subsequent cycles.

  • Fragment Injection:

    • Concentration: Screen at 100

      
      M – 500 
      
      
      M.
    • Contact Time: 30–60 seconds (fast on/off rates expected).

    • Dissociation Time: 15–20 seconds.

    • Flow Rate: High flow (30–50

      
      L/min) to minimize Mass Transport Limitation (MTL).
      
Data Analysis & Hit Selection

Do not rely on

  • Square Wave Shape: Fast-on/fast-off kinetics are characteristic of specific fragment binding.

  • Stoichiometry: Binding response should not exceed theoretical

    
    .
    
    • Formula:

      
      
      
    • Rejection Criteria: If signal > 120% of theoretical

      
      , suspect super-stoichiometric aggregation (promiscuous binding).
      

Protocol 2: Chemical Evolution & Optimization

Once a validated hit is identified (e.g., via X-ray crystallography confirming binding in a sub-pocket), the focus shifts to medicinal chemistry.

Strategy: Fragment Growing

For PPIs, "Fragment Growing" is generally superior to "Fragment Linking."

  • Start: A small fragment binds to a "hot spot" (e.g., an Anchor residue).

  • Grow: Use structural vectors to extend the molecule into adjacent shallow pockets.

Metrics for Optimization

Do not optimize for Potency (

Efficiency
MetricFormulaTarget ThresholdApplication
Ligand Efficiency (LE)


kcal/mol/atom
Early fragment selection.[2] Ensures potency comes from specific interactions, not just size.
Lipophilic LE (LLE)


Lead optimization. Ensures affinity improves without excessive lipophilicity (toxicity risk).
Binding Efficiency Index (BEI)


Quick check for molecular weight efficiency.
Chemical Evolution Logic Diagram

Chemical_EvolutionFragInitial Fragment(MW: 180, Kd: 2mM)LE: 0.35StructureCrystal StructureReveals Vector toHydrophobic GrooveFrag->StructureCo-crystallizationGen1Gen 1 Analog(MW: 240, Kd: 50uM)Added Phenyl RingStructure->Gen1Fragment GrowingCheckCheck LLEIs dG gain > dLipophilicity?Gen1->CheckCheck->StructureFail (New Vector)Gen2Gen 2 Lead(MW: 350, Kd: 100nM)Solubilizing Group AddedCheck->Gen2Pass (Optimize)

Figure 2: Decision logic for fragment growing. Note the checkpoint for Lipophilic Efficiency (LLE) to prevent "molecular obesity."

Case Study: Targeting Bcl-2 (The Venetoclax Pathway)[5][6]

This section demonstrates the application of the above protocols using the development of Venetoclax (ABT-199) as a reference model for targeting the Bcl-2 family PPIs.

The Challenge

Bcl-2 is an anti-apoptotic protein that sequesters pro-apoptotic proteins (Bim/Bax) via a large hydrophobic groove.

  • Target: Bcl-2/Bcl-xL interface.[3][4]

  • Initial Hit: Fragment screens identified bi-aryl acids binding to the P2/P4 pockets.

Comparative Data: Evolution of a Lead

The table below summarizes the theoretical progression of a fragment-to-drug campaign, highlighting how LE is maintained while potency increases.

Compound StageMW (Da)Affinity (

)
LE (kcal/mol/HA)LLEStructural Insight
Fragment Hit 1 180300

M
0.381.2Binds P2 pocket (Anchor).
Linked Analog 2502

M
0.353.5Extension into P4 pocket.
Lead (Navitoclax) 974< 1 nM0.22>5High potency but poor physicochemical properties (Rule of 5 violation).
Optimized (Venetoclax) 868< 0.01 nM0.26>6Introduction of azaindole to improve selectivity and solubility.

Analysis:

  • Early Stage: High LE (0.38) indicates the fragment is a high-quality starting point.

  • Mid Stage: As MW increases, LE typically drops. The goal is to minimize this drop.

  • Late Stage: Venetoclax violates "Rule of 5" (MW > 500), which is common for PPI inhibitors, but maintains high specific binding energy per atom.

References

  • Erlanson, D. A., et al. (2016). "Fragment-Based Drug Discovery: Trends and Techniques." Journal of Medicinal Chemistry.

  • Souers, A. J., et al. (2013).[3] "ABT-199, a potent and selective BCL-2 inhibitor achieves antitumor activity while sparing platelets." Nature Medicine.

  • Hopkins, A. L., et al. (2014).[2] "Ligand efficiency: a useful metric for lead selection." Drug Discovery Today.

  • Cytiva (formerly GE Healthcare). "Screening and analysis of fragments using Biacore systems: Protocol Guide."

  • Bio-Rad. "Efficient SPR-Based Fragment Screening and Small Molecule Affinity Analysis."

Suzuki cross-coupling reactions involving 4-bromo-5-nitrothiophene-2-carboxylic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Suzuki Cross-Coupling Reactions Involving 4-bromo-5-nitrothiophene-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals

Introduction: Strategic Functionalization of Thiophene Scaffolds

Thiophene derivatives are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous therapeutic agents and functional organic materials.[1] The ability to selectively introduce molecular complexity onto the thiophene ring is paramount for developing novel compounds with tailored properties. Among the array of synthetic tools available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for forming carbon-carbon bonds.[2][3]

This guide provides a comprehensive overview and a detailed protocol for the Suzuki cross-coupling of 4-bromo-5-nitrothiophene-2-carboxylic acid. This specific substrate presents unique challenges and opportunities due to its electronic properties. The presence of two strong electron-withdrawing groups (nitro and carboxylic acid) significantly influences the reactivity of the C-Br bond. Furthermore, the carboxylic acid moiety requires strategic handling to ensure compatibility with the basic conditions of the Suzuki reaction. This document offers field-proven insights and a step-by-step methodology to successfully navigate these challenges and achieve high-yield synthesis of 5-aryl-4-nitrothiophene-2-carboxylic acid derivatives.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forges a new carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or its ester.[2] The reaction is catalyzed by a Palladium(0) complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in this case) of the thiophene substrate, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation by a base, which forms a boronate species, enhancing its nucleophilicity.[6]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][5]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R'-B(OH)₂ Base PdII_Both Ar-Pd(II)L₂(R') Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim Ar-R' RedElim->Pd0 Product Coupled Product (Ar-R') RedElim->Product ArylBr 4-bromo-5-nitro- 2-COOR-thiophene ArylBr->OxAdd BoronicAcid Aryl Boronic Acid (R'-B(OH)₂) BoronicAcid->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Critical Consideration: Pre-reaction Esterification

A primary challenge in using 4-bromo-5-nitrothiophene-2-carboxylic acid directly is the acidic proton of the carboxyl group. The basic conditions required for the transmetalation step of the Suzuki coupling can lead to undesirable acid-base reactions, potentially deactivating the catalyst or leading to poor yields.

Therefore, a crucial preliminary step is the protection of the carboxylic acid, most commonly through esterification. This strategy has been successfully employed in the synthesis of analogous thiophene derivatives, where the carboxylic acid is converted to an ester prior to the coupling reaction.[7][8] This modification renders the substrate compatible with the reaction conditions and significantly improves the outcome.

Protocol: Fischer Esterification of the Starting Material
  • Setup: To a round-bottom flask, add 4-bromo-5-nitrothiophene-2-carboxylic acid (1.0 eq).

  • Solvent: Add a suitable alcohol (e.g., methanol or ethanol) in excess to act as both the solvent and the reactant.

  • Catalyst: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄).

  • Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting ester can often be used in the next step without further purification.

Application Protocol: Suzuki Cross-Coupling

This protocol outlines a robust method for coupling the esterified 4-bromo-5-nitrothiophene-2-carboxylate with a variety of arylboronic acids.

Materials and Reagents
  • Ester of 4-bromo-5-nitrothiophene-2-carboxylic acid (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)[4]

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 - 5 mol%)[7][9]

  • Base: Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 eq)[9][10]

  • Solvent: 1,4-Dioxane and Water (4:1 or similar ratio)[7][9]

  • Inert Gas: Nitrogen or Argon

Optimized Reaction Parameters
ParameterRecommended ConditionRationale / Notes
Catalyst Pd(PPh₃)₄A reliable and commercially available Pd(0) source for many Suzuki couplings.[7][9]
Base K₃PO₄ or K₂CO₃Inorganic bases are essential for activating the boronic acid for transmetalation.[4][10]
Solvent 1,4-Dioxane / Water (4:1)The aqueous phase is crucial for dissolving the base and facilitating the reaction, but excess water can promote dehalogenation.[7][10]
Temperature 80 - 100 °CHeating is necessary to drive the reaction to completion in a reasonable timeframe.[4]
Atmosphere Inert (N₂ or Ar)Essential to prevent the oxidation and deactivation of the Pd(0) catalyst.[4][11]
Reaction Time 12 - 24 hoursProgress should be monitored by TLC or LC-MS.[4]
Step-by-Step Experimental Procedure
  • Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a condenser, add the ester of 4-bromo-5-nitrothiophene-2-carboxylic acid (1.0 eq), the arylboronic acid (1.2 eq), the base (K₃PO₄, 2.0 eq), and the palladium catalyst (Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon) for 10-15 minutes to ensure all oxygen is removed.[4]

  • Solvent Addition: Add the degassed solvent mixture (1,4-dioxane and water, 4:1 v/v) via syringe.

  • Heating: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Track the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS. The disappearance of the starting bromothiophene is a key indicator.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.[10]

  • Washing: Combine the organic layers and wash with water and then with brine to remove any residual base and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired coupled product.

Workflow Start 4-bromo-5-nitrothiophene- 2-carboxylic acid Esterify Esterification (Alcohol, Acid Catalyst) Start->Esterify Ester Esterified Substrate Esterify->Ester Setup Reaction Setup (Inert Atmosphere, 90°C) Ester->Setup Reagents Add: - Arylboronic Acid - Pd(PPh₃)₄ - Base (K₃PO₄) - Dioxane/H₂O Reagents->Setup Workup Aqueous Workup & Extraction Setup->Workup Purify Column Chromatography Workup->Purify Product Final Coupled Product Purify->Product

Caption: General experimental workflow for the Suzuki cross-coupling reaction.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient heating; Poor quality base or boronic acid.Use a fresh batch of catalyst. Ensure the reaction is run under a strictly inert atmosphere. Confirm the reaction temperature. Use freshly opened or purified reagents.
Significant Dehalogenation The ratio of water in the solvent system is too high; Reaction run for too long.Reduce the amount of water in the solvent mixture (e.g., try 6:1 or 8:1 dioxane/water).[10] Monitor the reaction closely and stop it once the starting material is consumed.
Formation of Homocoupled Boronic Acid Product Oxygen present in the reaction mixture.Ensure the reaction vessel and solvents are thoroughly degassed before heating. Maintain a positive pressure of inert gas.
Hydrolysis of Ester Presence of excess water and base, especially during prolonged heating.Minimize reaction time. Use milder basic conditions if possible (e.g., K₂CO₃ instead of K₃PO₄).

Conclusion

The Suzuki-Miyaura cross-coupling provides an effective pathway for the synthesis of novel 5-aryl-4-nitrothiophene-2-carboxylic acid derivatives, which are valuable building blocks in drug discovery. The key to success with the 4-bromo-5-nitrothiophene-2-carboxylic acid substrate lies in the preliminary esterification of the carboxyl group to ensure compatibility with the reaction's basic conditions. By following the detailed protocol and considering the critical parameters outlined in this guide, researchers can reliably achieve high yields and purity. Careful control of the reaction atmosphere and solvent composition is paramount to minimize side reactions such as dehalogenation and maximize the efficiency of this powerful synthetic transformation.

References

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC. Available at: [Link]

  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzukicross-coupling reaction of 5-bromothiophene. TÜBİTAK Academic Journals. (2020). Available at: [Link]

  • Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online. (2025). Available at: [Link]

  • Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. Kobe University Repository. (2008). Available at: [Link]

  • Palladium-Catalyzed Coupling Reactions of Bromothiophenes at the C−H Bond Adjacent to the Sulfur Atom with a New Activator System, AgNO3/KF. ACS Publications. (2005). Available at: [Link]

  • Palladium-catalyzed coupling reactions of bromothiophenes at the C-H bond adjacent to the sulfur atom with a new activator system, AgNO3/KF. PubMed. (2005). Available at: [Link]

  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. PMC. Available at: [Link]

  • Cross-coupling reaction. Wikipedia. Available at: [Link]

  • Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Taylor & Francis Online. Available at: [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available at: [Link]

  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemical Engineering. (2025). Available at: [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. (2023). Available at: [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. (2015). Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. (2013). Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. ResearchGate. (2025). Available at: [Link]

  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. PMC. Available at: [Link]

Sources

Application Note: Optimization of Amide Bond Formation via 4-Bromo-5-nitrothiophene-2-carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This guide details the synthetic protocols for generating amides from 4-bromo-5-nitrothiophene-2-carboxylic acid . This scaffold is a "privileged structure" in medicinal chemistry, often serving as a precursor for antitubercular and antibacterial agents.

The Critical Challenge: This substrate presents a "Dual-Electrophile Trap." The carboxylic acid is the intended reaction site, but the 5-nitro group strongly activates the thiophene ring toward Nucleophilic Aromatic Substitution (


). Improper activation or excessive heat will cause amines to displace the nitro group (or the bromine) rather than form the amide.

Strategic Recommendation:

  • Use Method A (Acid Chloride) for sterically hindered or electron-deficient amines (e.g., anilines) where nucleophilicity is low.

  • Use Method B (HATU/T3P) for aliphatic amines to maintain mild conditions and prevent ring substitution.

Chemical Context & Strategic Analysis

Electronic Environment

The thiophene ring is electron-rich, but the 5-nitro group acts as a powerful electron-withdrawing group (EWG). This creates a specific reactivity profile:

  • C2 (Carboxyl): Requires activation to react with amines.

  • C5 (Nitro-bearing carbon): Highly susceptible to nucleophilic attack (

    
    ).
    
  • C4 (Bromo-bearing carbon): Sterically crowded and less electrophilic than C5, but still reactive under forcing conditions.

The "Nitro Displacement Trap"

If the reaction temperature exceeds 50°C in the presence of a strong nucleophile (e.g., primary aliphatic amine), the amine may attack C5, displacing the nitrite ion (


). This results in a distinct color change (usually deep red/orange) and a mass shift in LCMS corresponding to 

.
Decision Matrix: Selecting the Right Protocol

AmideStrategy Start Start: 4-Bromo-5-nitrothiophene-2-carboxylic acid AmineType Analyze Amine Partner Start->AmineType Aniline Low Nucleophilicity (Anilines, Heterocycles) AmineType->Aniline pKa < 5 Aliphatic High Nucleophilicity (Alkyl amines, Cyclic amines) AmineType->Aliphatic pKa > 9 MethodA Method A: Acid Chloride (Oxalyl Chloride/DMF) Aniline->MethodA Robust Activation MethodB Method B: Coupling Agent (HATU or T3P) Aliphatic->MethodB Mild Conditions Risk RISK: S_NAr at C5 MethodA->Risk If heated > 50°C MethodB->Risk If Base Excess > 4 eq

Figure 1: Strategic Decision Tree for Protocol Selection.

Experimental Protocols

Method A: The Acid Chloride Route (via Oxalyl Chloride)

Best for: Anilines, electron-deficient amines, and scale-up.

Rationale: Thionyl chloride (


) is often too harsh and produces 

/HCl which can degrade the nitro-thiophene. Oxalyl chloride is milder and allows for lower temperature activation.

Reagents:

  • Substrate: 4-bromo-5-nitrothiophene-2-carboxylic acid (1.0 equiv)

  • Activator: Oxalyl Chloride (1.2 equiv)

  • Catalyst: DMF (anhydrous, 2-3 drops)

  • Solvent: Dichloromethane (DCM) or THF (anhydrous)

  • Base: Diisopropylethylamine (DIPEA) or Pyridine (2.5 equiv)

Step-by-Step Protocol:

  • Activation: In a flame-dried Round Bottom Flask (RBF) under

    
    , dissolve the carboxylic acid in anhydrous DCM (0.2 M concentration).
    
  • Catalysis: Add catalytic DMF (2 drops). Note: Gas evolution will occur immediately upon next step.

  • Chlorination: Cool to 0°C. Add Oxalyl Chloride dropwise over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Aliquot 50 µL into MeOH. Check LCMS for complete conversion to the Methyl Ester. If acid remains, add 0.2 equiv Oxalyl Chloride.

  • Evaporation (CRITICAL): Concentrate the mixture to dryness under reduced pressure to remove excess Oxalyl Chloride and HCl. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: Cool the acid chloride solution to 0°C. Add the amine (1.1 equiv) and DIPEA (2.5 equiv) dissolved in minimal DCM.

  • Completion: Stir at RT for 2–4 hours. Quench with saturated

    
    .
    
Method B: Direct Coupling (HATU/T3P)

Best for: Primary/Secondary aliphatic amines, chiral amines, and parallel synthesis.

Rationale: HATU provides rapid activation without generating strong acidic species. T3P (Propylphosphonic anhydride) is an excellent alternative that is non-toxic and easy to work up.

Reagents:

  • Substrate: 1.0 equiv

  • Coupling Agent: HATU (1.2 equiv) OR T3P (50% in EtOAc, 1.5 equiv)

  • Base: DIPEA (3.0 equiv)[1]

  • Solvent: DMF or EtOAc (for T3P)

Step-by-Step Protocol:

  • Pre-activation: Dissolve the carboxylic acid (1.0 equiv) and DIPEA (3.0 equiv) in DMF (0.1 M). Stir for 5 minutes.

  • Agent Addition: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 10–15 minutes to form the activated ester.

  • Amine Addition: Add the amine (1.1 equiv).

  • Reaction: Stir at RT for 4–12 hours. Do not heat.

  • Workup: Dilute with EtOAc. Wash sequence:

    • 3x Water (to remove DMF/HATU byproducts)

    • 1x Brine

    • Dry over

      
      .[1]
      

Data Summary & Troubleshooting

Expected Analytical Data
FeatureExpected SignalNotes
1H NMR (DMSO-d6) Singlet at ~7.8–8.2 ppmProton at C3 (Thiophene ring).
1H NMR (Amide) Broad singlet ~8.5–10.0 ppmAmide NH (Variable shift).
LCMS (ESI) [M+H]+ or [M-H]-Bromine isotope pattern (1:1 ratio) is mandatory.
Appearance Yellow to Off-White SolidRed/Brown indicates

side reaction.
Troubleshooting the "Red Shift"

If the reaction mixture turns deep red or dark brown, you have likely triggered Nucleophilic Aromatic Substitution.

Diagnostic Mechanism:

Mechanism SM Starting Material (Colorless/Yellow) PathCorrect Path A: Amide Formation (Target) SM->PathCorrect Attack at C=O PathError Path B: S_NAr at C5 (Impurity) SM->PathError Attack at C-NO2 Product Product PathCorrect->Product Stable Amide Byproduct Byproduct PathError->Byproduct Nitro-displaced amine (Deep Red Color)

Figure 2: Mechanistic divergence between desired amidation and undesired substitution.

Corrective Actions:

  • Switch Solvent: Change from DMF (polar aprotic, promotes

    
    ) to DCM or Toluene.
    
  • Lower Temperature: Conduct the amine addition at -10°C.

  • Change Base: Use a non-nucleophilic base like 2,6-Lutidine instead of Pyridine.

Safety & Handling

  • Nitro Compounds: 4-bromo-5-nitrothiophene-2-carboxylic acid possesses a nitro group. While generally stable, nitro-heterocycles can be energetic. Avoid rotary evaporation to complete dryness at high bath temperatures (>50°C).

  • Sensitizers: Thiophene derivatives can be skin sensitizers. Double-glove (Nitrile) is recommended.

  • Oxalyl Chloride: Generates CO and HCl. Must be used in a well-ventilated fume hood.

References

  • General Reactivity of Nitrothiophenes

    • D'Anna, F., et al. (2006).[2] Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids. Journal of Organic Chemistry.

    • [2]

  • Amide Coupling Best Practices

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[3]

  • Safety Data (Nitro Compounds)

    • PubChem Compound Summary: 4-Bromo-5-nitrothiophene-2-carboxylic acid.

Sources

Troubleshooting & Optimization

Common side products in the synthesis of substituted nitrothiophenes.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nitrothiophene Synthesis & Optimization

Ticket ID: NT-THIO-NITRO-001 Subject: Troubleshooting Side Products in Substituted Thiophene Nitration Assigned Scientist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Thiophene Reactivity Paradox

Welcome to the technical support hub. If you are transitioning from benzene chemistry to thiophene chemistry, you are likely encountering a "reactivity shock." Thiophene is approximately


 to 

times more reactive toward electrophiles than benzene.

The Core Problem: This hyper-reactivity means standard nitration protocols (e.g., mixed acid


) often fail, resulting in three primary classes of side products:
  • Regioisomers: Unwanted

    
     vs. 
    
    
    
    substitution ratios.
  • Ipso-Substitution Products: Loss of halogens (Br, I) or acyl groups replaced by nitro groups.

  • Oxidative Decomposition: Ring opening and polymerization (the dreaded "black tar").

This guide provides the mechanistic insight and protocols to suppress these side reactions.

Troubleshooting Module: Regioselectivity (The Isomer Issue)

User Complaint: "I am targeting 3-nitrothiophene, but I am getting 95% 2-nitrothiophene." or "I have a substituent at C3, but nitration is occurring at C2 and C5 indiscriminately."

Technical Analysis: Thiophene nitration is under kinetic control .[1][2] The


-positions (C2/C5) are significantly more electron-rich and have a lower activation energy for electrophilic attack than the 

-positions (C3/C4).
  • Unsubstituted Thiophene: Nitration yields ~95% 2-nitrothiophene and ~5% 3-nitrothiophene.

  • 3-Substituted Thiophenes: The directing effect of the sulfur atom often overpowers the directing effect of the substituent. Even with a meta-directing group at C3, nitration often occurs at C2 (ortho to sulfur).

Visualizing the Selectivity Logic:

G Start Substrate: Substituted Thiophene Subst_Type Identify Existing Substituent (R) Start->Subst_Type Pos2 Substituent at C2 Subst_Type->Pos2 R is at C2 Pos3 Substituent at C3 Subst_Type->Pos3 R is at C3 EDG Electron Donating (Alkyl, -OMe) (Activator) Result_2_EDG Major: 3-Nitro or 5-Nitro (Directing Conflict) EDG->Result_2_EDG From C2 Result_3_EDG Major: 2-Nitro (Synergistic) EDG->Result_3_EDG From C3 EWG Electron Withdrawing (-COR, -COOR) (Deactivator) Result_2_EWG Major: 4-Nitro or 5-Nitro (Swamping Effect) EWG->Result_2_EWG From C2 Result_3_EWG Major: 5-Nitro (Steric/Electronic) EWG->Result_3_EWG From C3 Pos2->EDG Pos2->EWG Pos3->EDG Pos3->EWG

Caption: Decision matrix for predicting major regioisomers in substituted thiophene nitration based on substituent electronic effects.

Corrective Protocol (Blocking Strategy): To force nitration at the


-position (C3/C4), you cannot rely on thermodynamics. You must use a blocking group .
  • Brominate the C2/C5 positions (highly selective).

  • Nitrate (now forced to C3/C4).

  • Debrominate (e.g., using Zn/AcOH or Pd/C +

    
    ).
    

Troubleshooting Module: Ipso-Substitution (The "Vanishing" Halogen)

User Complaint: "I started with 2-bromo-3-methylthiophene. My product mass spec shows a nitro group, but the bromine is gone."

Technical Analysis: This is Ipso-Nitration . Because the C2 position is so activated, the nitronium ion (


) will attack the carbon bearing the halogen (C-Br) rather than an open C-H bond at C4. The intermediate carbocation is stabilized, and the bromide acts as a leaving group.

Mechanism of Failure:

  • Electrophilic attack at C-Br.

  • Formation of a tetrahedral intermediate (sigma complex).

  • Elimination of

    
     (or oxidation to 
    
    
    
    ) and re-aromatization.

Visualizing the Ipso-Pathway:

Ipso Reactant 2-Bromo-Thiophene Attack Attack by NO2+ at C2 Reactant->Attack Intermediate Sigma Complex (C2 contains both Br and NO2) Attack->Intermediate Loss Elimination of Br+ Intermediate->Loss Product 2-Nitrothiophene (Ipso Product) Loss->Product

Caption: Mechanism of ipso-substitution where a nitro group displaces a halogen at the activated C2 position.

Corrective Protocol:

  • Avoid Mixed Acids: Strong mineral acids facilitate ipso-attack.

  • Use Acetyl Nitrate at Low Temp: Perform the reaction at -10°C to 0°C. Kinetic control favors C-H substitution over C-Br substitution at lower energy thresholds.

  • Alternative Route: If ipso-substitution persists, nitrate the unhalogenated precursor first, then halogenate (though this alters regioselectivity).

Troubleshooting Module: Oxidative Degradation (The "Black Tar")

User Complaint: "My reaction turned black and exothermed violently. Workup yielded <10% product."

Technical Analysis: Nitric acid is a potent oxidant. Thiophene is electron-rich and prone to oxidation.

  • S-Oxidation:

    
     oxidizes the sulfur to sulfoxide/sulfone, destroying aromaticity.
    
  • Ring Opening: The loss of aromaticity leads to rapid polymerization (tar).

  • Nitrous Acid (

    
    ) Catalysis:  The presence of 
    
    
    
    autocatalyzes the oxidation.

Corrective Protocol (The Acetyl Nitrate Method): Do NOT use concentrated


 for simple thiophenes. Use Acetyl Nitrate  generated in situ. Acetic anhydride scavenges water and forms a milder nitrating agent (

).

Critical Safety Note: Acetyl nitrate is explosive if heated or concentrated.

Standard Operating Procedure (SOP): Acetyl Nitrate Nitration
  • Preparation: In a reactor, charge Acetic Anhydride (

    
    ) (excess, acts as solvent).
    
  • Cooling: Cool to 0°C .

  • Generation: Add Fuming Nitric Acid (

    
    ) dropwise.
    
    • Ratio: 1.1 eq

      
       to substrate.
      
    • Temp Limit: Do not allow internal temp to exceed 5°C during addition.

  • Addition: Add the thiophene substrate (dissolved in

    
     or neat) slowly.
    
  • Quench: Pour mixture onto ice/water. The product usually precipitates as a solid.

Comparative Data: Reagent Selection

Reagent SystemReactivityMain Side ProductRecommended For
Mixed Acid (

)
Very HighBlack Tar (Polymer), Dinitro-speciesHighly deactivated thiophenes only.
Acetyl Nitrate (

)
Moderate2-isomer (High regioselectivity)Standard for most thiophenes.
Nitronium Tetrafluoroborate (

)
HighIpso-substitution productsAnhydrous applications (Specialized).
Cu(NO3)2 / Ac2O MildMinimalVery sensitive substrates (e.g., thiophene-2-carbaldehyde).

References & Authority

  • Kinetics and Mechanism of Thiophene Nitration: Butler, A. R., & Hendry, J. B. (1971).[1] Electrophilic substitution on the thiophen ring.[1][2][3] Part IV. Kinetics and mechanism of the nitration of thiophen. Journal of the Chemical Society B: Physical Organic.

  • Direct Nitration Protocols: Katritzky, A. R., et al. (2005).[3] Direct nitration of five membered heterocycles. ARKIVOC.

    • [3]

  • Ipso-Nitration Mechanisms: Various studies on ipso-attack on halothiophenes.

  • Safety Data (Acetyl Nitrate): Fisher Scientific Safety Data Sheets.

Sources

Technical Support Center: Optimizing Reaction Conditions for the Bromination of Thiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the bromination of thiophenes. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes, troubleshoot common issues, and deepen their understanding of this fundamental reaction. Here, we provide in-depth technical guidance in a user-friendly question-and-answer format, grounded in established scientific principles and practical, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: Why is regioselectivity a primary concern in the bromination of thiophenes?

A1: Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution. However, the thiophene ring has two distinct positions for substitution: the α-positions (C2 and C5) and the β-positions (C3 and C4). The α-positions are significantly more reactive towards electrophiles due to the ability of the sulfur atom to stabilize the intermediate carbocation (the sigma complex) more effectively through resonance.[1][2] Consequently, direct bromination of unsubstituted thiophene almost exclusively yields 2-bromothiophene, and with excess brominating agent, 2,5-dibromothiophene.[3] Achieving substitution at the β-positions requires specific strategies that circumvent this inherent reactivity preference.

Q2: What are the most common brominating agents for thiophenes, and how do I choose the right one?

A2: The choice of brominating agent is critical and depends on the desired product and the reactivity of the thiophene substrate.

  • N-Bromosuccinimide (NBS): NBS is a mild and highly selective brominating agent, making it the reagent of choice for controlled monobromination of activated thiophenes.[4][5] It is particularly useful for substrates that are sensitive to the harsh, acidic conditions generated by elemental bromine. The reaction with NBS is often performed in solvents like acetic acid or chloroform.[5][6]

  • Elemental Bromine (Br₂): Bromine is a powerful and cost-effective brominating agent. However, its high reactivity can lead to over-bromination, yielding di- or even poly-brominated products.[7][8] It is often used when multiple brominations are desired or with deactivated thiophene rings that are less susceptible to over-reaction. Reactions with bromine are typically carried out in solvents like acetic acid or with a Lewis acid catalyst.[9]

  • Hydrogen Peroxide and Hydrobromic Acid (H₂O₂/HBr): This combination provides an in-situ source of bromine and can be a milder alternative to using elemental bromine directly, offering good yields for the synthesis of 2-bromothiophene.[10][11]

Q3: How can I achieve bromination at the 3-position (β-position) of the thiophene ring?

A3: Direct bromination of unsubstituted thiophene will not yield 3-bromothiophene.[12] To synthesize 3-bromothiophene, an indirect, multi-step approach is necessary. The most common method involves the following steps:

  • Exhaustive Bromination: Thiophene is first treated with an excess of bromine to produce 2,3,5-tribromothiophene.[7]

  • Selective Debromination: The resulting 2,3,5-tribromothiophene is then selectively debrominated at the more reactive α-positions (2 and 5) using a reducing agent like zinc dust in acetic acid.[13][14] This leaves the bromine atom at the 3-position intact, yielding the desired 3-bromothiophene.

Troubleshooting Guide

This section addresses specific issues that may arise during the bromination of thiophenes, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Monobrominated Product and Formation of Polybrominated Byproducts
Potential Cause Explanation Suggested Solution
Overly Reactive Brominating Agent Elemental bromine (Br₂) is highly reactive and can quickly lead to the formation of dibromo- and tribromothiophenes, especially with electron-rich thiophene substrates.Switch to a milder brominating agent like N-bromosuccinimide (NBS), which offers higher selectivity for monobromination.[4][5]
Incorrect Stoichiometry Using more than one equivalent of the brominating agent will favor polybromination.Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the brominating agent for monobromination. For challenging substrates, consider adding the brominating agent dropwise to the reaction mixture to maintain a low concentration.[6]
Elevated Reaction Temperature Higher temperatures increase the reaction rate and can reduce the selectivity, leading to over-bromination.Perform the reaction at a lower temperature. For many NBS brominations, starting at 0°C and allowing the reaction to slowly warm to room temperature can improve selectivity.[6]
Prolonged Reaction Time Leaving the reaction to stir for too long, even with the correct stoichiometry, can allow for the slower, less-favored polybromination to occur.Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed.
Issue 2: No Reaction or Incomplete Conversion of Starting Material
Potential Cause Explanation Suggested Solution
Deactivated Thiophene Substrate Thiophenes bearing electron-withdrawing groups (e.g., acyl, nitro groups) are less reactive towards electrophilic substitution.Use a more powerful brominating agent like elemental bromine, potentially with a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) to increase the electrophilicity of the bromine.
Insufficient Activation of Brominating Agent Some bromination reactions, particularly with less reactive substrates, may require an initiator or catalyst.For NBS brominations that are sluggish, the addition of a catalytic amount of a radical initiator like AIBN or benzoyl peroxide (if a radical pathway is desired) or a protic acid can sometimes facilitate the reaction.[15]
Low Reaction Temperature While low temperatures are good for selectivity, they can also slow the reaction down to a halt, especially with deactivated substrates.Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. Refluxing in a suitable solvent may be necessary for very unreactive thiophenes.
Poor Quality Reagents Old or impure NBS may have lower reactivity.Use freshly recrystallized NBS for best results. Ensure all solvents are anhydrous, as water can interfere with the reaction.
Issue 3: Formation of Debrominated Byproduct
Potential Cause Explanation Suggested Solution
Protonolysis of Organometallic Intermediates This is a common issue when working with brominated thiophenes in subsequent reactions, such as Grignard formation or lithium-halogen exchange. The resulting organometallic species are highly basic and can be quenched by trace amounts of water or other protic sources.[16]Rigorously dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[16]
Reductive Dehalogenation Certain reaction conditions, especially in the presence of palladium catalysts and a hydride source (e.g., certain bases or additives), can lead to the reductive cleavage of the C-Br bond.[17]Carefully select the ligand and base combination in cross-coupling reactions. Avoid bases that can act as hydride donors. Optimize the reaction temperature, as higher temperatures can favor debromination.[17]

Experimental Protocols

Protocol 1: Synthesis of 2-Bromothiophene using N-Bromosuccinimide

This protocol provides a method for the selective monobromination of thiophene at the 2-position.

Materials:

  • Thiophene

  • N-Bromosuccinimide (NBS)

  • Acetic Acid

  • Sodium Bicarbonate solution (saturated)

  • Brine

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve thiophene (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0°C using an ice bath.

  • In a separate flask, dissolve NBS (1.05 eq) in glacial acetic acid.

  • Add the NBS solution dropwise to the thiophene solution over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by TLC.

  • Once the starting material is consumed, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain 2-bromothiophene.

Protocol 2: Synthesis of 2,5-Dibromothiophene

This protocol describes the dibromination of thiophene at the 2- and 5-positions.[3]

Materials:

  • Thiophene

  • Bromine

  • Acetic Acid

  • Sodium Thiosulfate solution

  • Sodium Bicarbonate solution (saturated)

  • Brine

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • In a round-bottom flask, dissolve thiophene (1.0 eq) in glacial acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add bromine (2.1 eq) dropwise to the stirred solution.

  • After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).

  • Pour the reaction mixture into water and decolorize the excess bromine by adding a saturated solution of sodium thiosulfate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude 2,5-dibromothiophene can be purified by distillation or recrystallization.

Visualizing Reaction Mechanisms and Workflows

Electrophilic Bromination of Thiophene

The following diagram illustrates the mechanism of electrophilic bromination of thiophene at the 2-position, which proceeds through a resonance-stabilized carbocation intermediate (sigma complex).

G cluster_0 Step 1: Formation of the Sigma Complex cluster_1 Step 2: Deprotonation Thiophene Thiophene SigmaComplex Sigma Complex (Resonance Stabilized) Thiophene->SigmaComplex Electrophilic Attack Br2 Br-Br Br2->SigmaComplex Br_minus Br⁻ SigmaComplex2 Sigma Complex Product 2-Bromothiophene SigmaComplex2->Product Proton Removal HBr H-Br Br_minus2 Br⁻ Br_minus2->Product

Caption: Mechanism of electrophilic bromination of thiophene.

Troubleshooting Workflow for Low Monobromination Yield

This workflow provides a logical sequence of steps to diagnose and resolve issues of over-bromination.

G start Low yield of monobrominated product (High polybromination) reagent Are you using Br₂? start->reagent switch_reagent Switch to NBS reagent->switch_reagent Yes stoichiometry Check stoichiometry (Use 1.0-1.1 eq) reagent->stoichiometry No end Improved Yield switch_reagent->end temperature Is the reaction temperature > RT? stoichiometry->temperature lower_temp Lower temperature to 0°C temperature->lower_temp Yes monitor Monitor reaction closely by TLC/GC temperature->monitor No lower_temp->monitor monitor->end

Caption: Troubleshooting workflow for over-bromination.

References

  • Organic Syntheses. 3-bromothiophene. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. The Synthesis and Applications of 2,5-Dibromothiophene: A Comprehensive Look. [Link]

  • ACS Publications. Electrophilic Additions to η2-Thiophene Complexes: Synthesis of Novel Thiophenium and Thiafulvenium Species. [Link]

  • SciSpace. New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. [Link]

  • Thieme. Convenient High-Yield Procedures for 2-Bromothiophene and 2,5-Dibromothiophene. [Link]

  • Wikipedia. 3-Bromothiophene. [Link]

  • PrepChem.com. Preparation of 2,5-dibromothiophen. [Link]

  • Organic Chemistry. Electrophilic substitution on thiophene. [Link]

  • SlidePlayer. Preparation and Properties of Thiophene. [Link]

  • Google Patents.
  • ProQuest. ELECTROPHILIC SUBSTITUTION IN THIOPHENE AND THIOPHENE DERIVATIVES. [Link]

  • Kasetsart University. Synthesis of beta-substituted 2,5-dibromothiophenes and their s,s-dioxides. [Link]

  • ResearchGate. Electrophilic Substitution of Thiophene and its Derivatives. [Link]

  • Semantic Scholar. New method for preparation of 2-bromothiophene. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Leveraging 2-Bromothiophene in Advanced Organic Synthesis: A Chemist's Guide. [Link]

  • ResearchGate. Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. [Link]

  • Reddit. NBS bromination of thienyl moieties. [Link]

  • RSC Publishing. Controlling the regioselectivity of the bromolactonization reaction in HFIP. [Link]

  • Google Patents.
  • ResearchGate. Solid-State Polymerization of 2,5-Dibromothiophene Derivatives and Properties of Corresponding Conducting Polymers. [Link]

  • Kobe University. Regiodivergent Synthesis of Brominated Pyridylthiophenes by Overriding the Inherent Substrate Bias. [Link]

  • Scilit. Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes. [Link]

  • Reddit. I keep getting debrominated starting material and low conversion after lithiation. [Link]

  • Google Patents.
  • ResearchGate. A novel method for the bromination of thiophenes. [Link]

  • Wikipedia. N-Bromosuccinimide. [Link]

  • StudySmarter. Thiophene: Bromination & Reduction. [Link]

  • MDPI. Brominated Thiophenes as Precursors in the Preparation of Brominated and Arylated Anthraquinones. [Link]

  • RSC Publishing. Dimerization reactions with oxidized brominated thiophenes. [Link]

  • ResearchGate. How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality?. [Link]

  • Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • SSRN. Electrochemical bromination of electron-rich compounds employing LiBr as a “Br” source1. [Link]

  • Google Patents.
  • University of Liverpool. Chapter 9, thiophene. [Link]

  • OUCI. Mechanisms of bromination between thiophenes and NBS: A DFT investigation. [Link]

Sources

Troubleshooting guide for regioselective synthesis of polysubstituted thiophenes.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Guide for Regioselective Synthesis of Polysubstituted Thiophenes Role: Senior Application Scientist (Synthesis & Process Chemistry)

Welcome to the Thiophene Synthesis Support Center

Status: Online 🟢 Ticket ID: THIO-REGIO-001 Operator: Dr. A. Vance

You are likely here because your thiophene chemistry is "misbehaving." Thiophene is deceptively simple. Unlike benzene, its electron-rich nature and high polarizability create a playground for rapid, often uncontrollable kinetics. You might be seeing halogen scrambling (the "Dance"), inseparable regioisomers in C-H activation, or the mysterious disappearance of your boronic acids during Suzuki coupling.

This guide is not a textbook; it is a triage unit. We will address the three most common failure modes in polysubstituted thiophene synthesis: Lithiation Scrambling , C-H Activation Selectivity , and Boronate Instability .

Module 1: The "Halogen Dance" & Lithiation Issues

User Question: "I treated 2-bromo-3-hexylthiophene with LDA at -78 °C intending to trap at the 5-position, but I obtained a mixture of 2,3-dibromo and 3-bromo-2-substituted products. My bromine atom moved. Why?"

Diagnosis: You have triggered the Base-Catalyzed Halogen Dance (BCHD) . Thienyllithiums are not static.[1] Although the C5 proton is the most acidic (kinetic site), the resulting lithiated species can deprotonate a neighboring molecule or undergo rapid halogen-metal exchange if the temperature allows. This is thermodynamically driven to place the lithium at the most stable position (usually ortho to the halogen or at C2) and the halogen at the most distinct position.

The Mechanism of Failure: The reaction does not stay intramolecular. It is an intermolecular chain process where the lithiated thiophene acts as a base for another starting molecule.

Troubleshooting Protocol 1.1: Stopping the Dance
VariableRecommendationThe "Why" (Causality)
Base Choice Switch to LiTMP or LHMDS LDA is nucleophilic and can sometimes attack the ring or promote exchange. LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is bulkier and strictly non-nucleophilic, favoring kinetic deprotonation over thermodynamic equilibration.
Temperature Strict -78 °C (or lower) The "Dance" has an activation barrier. At -100 °C to -78 °C, the kinetic lithiated species (C5-Li) is stable. At > -40 °C, scrambling becomes rapid [1].
Quench Rate Inverse Addition Do not add the electrophile to the flask. Cannulate the lithiated thiophene INTO the electrophile solution. This prevents localized warming and ensures the reactive species is trapped immediately before it can equilibrate.
Concentration High Dilution Since the dance is intermolecular, diluting the reaction (0.05 M vs 0.5 M) statistically reduces the collision frequency required for the halogen transfer.

Visualizing the Trap: The following diagram illustrates the kinetic vs. thermodynamic pathways. You must stay in the "Kinetic Zone."

HalogenDance Start 2-Bromo-3-R-Thiophene Kinetic Kinetic Species (5-Lithio-2-bromo...) Start->Kinetic LDA, -78°C (Fast) Thermo Thermodynamic Species (2-Lithio-3-bromo...) Kinetic->Thermo Warming > -40°C (Halogen Dance) Target Target Product (5-E-2-bromo...) Kinetic->Target Electrophile (E+) (Inverse Addition) Scramble Scrambled Products (Poly-brominated mix) Thermo->Scramble Equilibration

Caption: Kinetic control (Green path) requires low temp and rapid quenching to avoid the thermodynamic Halogen Dance (Red path).

Module 2: Direct C-H Arylation Selectivity

User Question: "I am trying to arylate 3-hexylthiophene using Pd-catalyzed C-H activation (Direct Arylation). I want the C2 product, but I'm getting a 60:40 mix of C2 and C5, plus some C2,C5-diarylation."

Diagnosis: You are fighting the CMD (Concerted Metallation-Deprotonation) selectivity limits. In simple thiophenes, the acidity difference between C2 and C5 is negligible. Sterics are your only lever here. Standard conditions (Pd(OAc)₂, PPh₃) are not sensitive enough to distinguish these positions effectively.

Troubleshooting Protocol 2.1: Enforcing Regiocontrol

Option A: The "Blocking Group" Strategy (Highest Reliability) If you absolutely need 100% regiocontrol, chemical blocking is superior to catalyst tuning.

  • Silylate: Treat substrate with

    
    -BuLi/TMSCl. The TMS group will go to C2 (and C5 if excess).
    
  • Desilylate: If you hit C2 and C5, you can selectively remove the C2-TMS (adjacent to the bulky hexyl group) using mild acid, or rely on the fact that C5 is now the only open "active" site.

    • Better approach: Use a chloride blocker at C2. It survives many couplings and can be removed via hydrodehalogenation later.

Option B: Ligand & Base Tuning (Fagnou Conditions) If you must use direct arylation, you need to amplify the steric penalty at C2 (the "ortho" position to your alkyl chain) to force reaction at C5, or vice versa.

Target PositionRecommended SystemMechanism
C2 (Adjacent to R) Not recommended via C-H. Sterics disfavor this. Use classical cross-coupling (brominate C2 first).
C5 (Sterically Open) Pd(OAc)₂ + DavePhos + PivOH DavePhos is bulky. It makes the active Pd species intolerant of the steric bulk at C2, forcing it to the open C5 position. PivOH (Pivalic Acid) acts as a proton shuttle, lowering the energy barrier for the CMD step at the less hindered carbon [2].
C3 (Beta) Pd(OAc)₂ + PCy₃ + Carbonate Base Very difficult. Requires blocking C2 and C5 first.

The "Fagnou" Standard Protocol for Thiophenes [2]:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PCy₃ or S-Phos (10 mol%)

  • Base: K₂CO₃ (2 equiv)

  • Additive: Pivalic Acid (30 mol%) — Crucial Component.

  • Solvent: DMA or Toluene, 100 °C.

Module 3: Cross-Coupling Survival (Boronate Instability)

User Question: "My Suzuki coupling failed. The aryl bromide is untouched, but my thiophene-2-boronic acid has turned into unsubstituted thiophene. What happened?"

Diagnosis: Protodeboronation. Thiophene-2-boronic acids are notoriously unstable. The C-B bond is prone to hydrolysis, especially under the basic, aqueous conditions typical of Suzuki coupling. The heteroatom (Sulfur) facilitates ipso-protonation.

Decision Tree: Saving the Coupling

BoronSurvival cluster_note Technical Insight Start Thiophene Boronic Acid Coupling Failure Check1 Is the Boronic Acid Decomposing? Start->Check1 Yes Yes (Protodeboronation) Check1->Yes Product is H-Thiophene Sol1 Solution 1: Switch to MIDA Boronate Yes->Sol1 Best for Scale Sol2 Solution 2: Anhydrous Conditions (CsF or Ag2O base) Yes->Sol2 Best for Speed Sol3 Solution 3: Abandon Boron Switch to Stille (Sn) or Negishi (Zn) Yes->Sol3 If all else fails Note Thiophene-2-B(OH)2 half-life at pH 12 can be < 5 minutes at 80°C.

Caption: Decision matrix for overcoming thiophene boronic acid instability.

Detailed Fixes:

  • The MIDA Solution: Convert your unstable boronic acid to a MIDA boronate (N-methyliminodiacetic acid). These are shelf-stable and release the active boronic acid slowly during the reaction, keeping the concentration low enough to react with the Pd-cycle before it decomposes [3].

  • The "Dry" Suzuki: Switch bases. Use CsF or K₃PO₄ in anhydrous dioxane/toluene. Avoid water entirely.

  • The Stille Pivot: If the boronate is impossible to stabilize, switch to the stannane (Stille coupling). Thiophene stannanes are robust. Warning: Toxicity issues.

Module 4: Ring Construction (Gewald Reaction)

User Question: "I'm trying to build a substituted thiophene from scratch using the Gewald reaction (Ketone + Sulfur + Cyanoacetate), but I just get tar."

Diagnosis: Knoevenagel Failure or Sulfur "Aging." The Gewald reaction is a multi-component cascade. If the first step (condensation of ketone and nitrile) is sluggish, the sulfur polymerizes or oxidizes the intermediates.

Checklist:

  • Solvent: Are you using Ethanol? Switch to DMF or Methanol . DMF often solubilizes the sulfur better.[2]

  • Base: Morpholine is the standard, but if the ketone is hindered, switch to DABCO or L-Proline (organocatalytic approach).

  • Stepwise Protocol: Do not do one-pot if it fails.

    • Step 1: Condense Ketone + Cyanoacetate + Base -> Isolate the alkene intermediate.

    • Step 2: Add Sulfur + Base to the alkene.[3]

    • Why? This confirms if the failure is the condensation or the cyclization.

Summary of Key Protocols

Protocol A: Kinetic Trapping of 2-Bromo-3-Substituted Thiophenes
  • Flame-dry a 2-neck flask under Argon.

  • Add LiTMP (1.1 equiv) in THF. Cool to -78 °C .[1][4]

  • Add 2-bromo-3-alkylthiophene (1.0 equiv) dropwise over 15 mins.

  • Stir at -78 °C for exactly 30 mins. Do not warm.

  • Cannulate the cold lithiated solution into a second flask containing the electrophile (1.5 equiv) in THF at -78 °C.

  • Allow to warm to RT only after the transfer is complete.

Protocol B: Stabilized Suzuki Coupling (MIDA)
  • Dissolve Aryl Bromide (1.0 equiv), Thiophene-MIDA-boronate (1.2 equiv), and Pd(dppf)Cl₂ (5 mol%) in Toluene/Dioxane (10:1).

  • Add K₃PO₄ (3.0 equiv) and H₂O (5 equiv - controlled amount).

  • Heat to 60 °C. The water slowly hydrolyzes the MIDA to release the active species, which is immediately consumed by the catalyst.

References

  • Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews, 36(7), 1046–1057. Link

  • Lapointe, D., & Fagnou, K. (2010). Overview of the Mechanistic Work on the Concerted Metallation–Deprotonation Pathway. Chemistry Letters, 39(11), 1118–1126. Link

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates. Journal of the American Chemical Society, 132(22), 7600–7601. Link

  • Sabat, N., et al. (2015). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, (i), 209-246.[5] Link

Sources

Stability and storage conditions for 4-bromo-5-nitrothiophene-2-carboxylic acid.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for the stability, storage, and handling of 4-bromo-5-nitrothiophene-2-carboxylic acid. It is intended for researchers, chemists, and professionals in drug development who utilize this compound in their experimental workflows. The information herein is synthesized from established chemical principles and data from structurally related molecules to ensure scientific integrity and practical utility.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for 4-bromo-5-nitrothiophene-2-carboxylic acid?

The optimal storage conditions are critical for maintaining the chemical integrity and purity of 4-bromo-5-nitrothiophene-2-carboxylic acid. Based on the compound's structure, which includes a nitro-aromatic system, a thiophene ring, and a carboxylic acid, the following conditions are recommended.

The thiophene ring system is generally stable.[1] However, the presence of the electron-withdrawing nitro group and the carboxylic acid function dictates the primary storage considerations. Safety Data Sheets for structurally similar compounds, such as 5-nitrothiophene-2-carboxylic acid and 4-bromothiophene-2-carboxylic acid, consistently recommend storage in a cool, dry, and well-ventilated place with the container tightly sealed.[2][3]

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential degradation reactions. Avoid freezing unless the compound is sealed tightly to prevent moisture ingress.
Atmosphere Inert gas (Argon or Nitrogen)Recommended for long-term storage to displace oxygen and moisture, minimizing oxidative degradation.
Light Store in an amber or opaque vialNitro-aromatic compounds can be sensitive to light (photosensitive), which can catalyze degradation.
Container Tightly sealed glass containerPrevents contamination from moisture and air. Glass is preferred for its inertness.
Q2: I've observed a color change in my sample from off-white/yellow to a darker brown. What does this indicate?

A progressive color change is a common visual indicator of compound degradation, particularly for nitro-aromatic compounds.[4] This darkening often suggests the formation of polymeric impurities or complex reaction byproducts resulting from slow decomposition.

Potential Causes:

  • Exposure to Light: Photodecomposition is a known degradation pathway for nitro-aromatics.[5]

  • Presence of Impurities: Contamination with bases, amines, or reducing agents can catalyze decomposition.[6] Aromatic nitro compounds can form shock-sensitive salts if contaminated with amines or bases.[7]

  • Elevated Temperatures: Storing the compound at room temperature or higher for extended periods can accelerate degradation.

If you observe a significant color change, it is crucial to re-qualify the material using an analytical technique like HPLC or NMR to assess its purity before use in a sensitive application.

Q3: What substances are incompatible with 4-bromo-5-nitrothiophene-2-carboxylic acid?

The reactivity of this compound is governed by its functional groups: the acidic carboxylic acid, the electrophilic nitro-thiophene ring, and the bromine substituent. Avoid contact with the following:

  • Strong Bases (e.g., NaOH, KOH, alkoxides): Will readily deprotonate the carboxylic acid in an exothermic reaction. Heating aromatic nitro-compounds under alkaline conditions should be avoided.[4]

  • Strong Oxidizing Agents (e.g., permanganates, chlorates, peroxides): The thiophene ring, while relatively stable, can be oxidized under harsh conditions.[4][6]

  • Strong Reducing Agents (e.g., metal hydrides, sodium hydrosulfite): These agents can reduce the nitro group to an amine or other reduced nitrogen species.[4] This is often an intended reaction in synthesis but is an incompatibility during storage.

  • Amines: Can act as bases and may also participate in nucleophilic aromatic substitution reactions.[6]

Troubleshooting Experimental Issues

Issue: Poor solubility in common organic solvents.

Symptom: The compound fails to dissolve completely in solvents like dichloromethane or ethyl acetate, even with heating.

Causality: The combination of the polar carboxylic acid and nitro groups, along with the relatively planar and rigid ring structure, can lead to strong intermolecular forces (hydrogen bonding, π-π stacking) in the crystal lattice. This high lattice energy can make dissolution difficult.

Troubleshooting Steps:

  • Solvent Selection: Try more polar, aprotic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). Use the minimum amount necessary for your reaction.

  • Gentle Heating: Warm the mixture gently (e.g., 40-50°C) to help overcome the lattice energy.

  • Sonication: Use an ultrasonic bath to aid in the dissolution process.

  • Conversion to a Salt or Ester: For reactions where the carboxylic acid proton is not required, converting the acid to its corresponding methyl or ethyl ester can significantly improve solubility in less polar organic solvents.

Issue: Unexpected side products in a reaction mixture.

Symptom: LC-MS or NMR analysis of a reaction shows unexpected byproducts, potentially with loss of the nitro group or bromine.

Causality: The nitro group makes the thiophene ring highly electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr).

Workflow: Investigating Unexpected Reactivity

Caption: Decision workflow for troubleshooting side products.

Explanation: If your reaction contains nucleophiles (e.g., amines, thiols, alkoxides), they may displace either the bromine atom or the nitro group. This is especially true at elevated temperatures. Consider lowering the reaction temperature or protecting the carboxylic acid group, as its deprotonated (carboxylate) form can influence the ring's electronics.

Protocols

Protocol 1: Small-Scale Purity Re-assessment by HPLC

This protocol is designed as a quick quality control check if degradation is suspected.

  • Standard Preparation: Accurately weigh ~1 mg of 4-bromo-5-nitrothiophene-2-carboxylic acid and dissolve it in 1 mL of a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile/Water) to create a 1 mg/mL stock solution.

  • Sample Preparation: Prepare a sample of the suspect material at the same concentration.

  • HPLC Conditions (General Purpose Reversed-Phase):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm and 310 nm (nitro-aromatics often have strong absorbance at multiple wavelengths).

  • Analysis: Inject equal volumes (e.g., 5 µL) of the standard and sample solutions. Compare the chromatograms. The appearance of new peaks or a significant decrease in the area of the main peak in the sample chromatogram relative to the standard indicates degradation.

Protocol 2: Safe Handling and Spill Neutralization

Due to the hazards associated with aromatic nitro compounds, proper handling is essential.[5][8]

  • Personal Protective Equipment (PPE): Always handle the compound inside a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.[2]

  • Weighing: When weighing the solid, avoid creating dust. Use a micro-spatula and weigh onto creased weighing paper or directly into a tared vial.

  • Spill Management:

    • In case of a small, dry spill, do NOT sweep it up dry.

    • Gently cover the spill with a non-combustible absorbent material like sand or vermiculite.[7]

    • Dampen the absorbent material with a solvent like ethanol to prevent dust from becoming airborne.[9]

    • Carefully scoop the mixture into a designated, labeled waste container.

    • Decontaminate the surface with a soap and water solution.[7]

    • Dispose of all waste according to your institution's hazardous waste guidelines.

References

  • AIP Publishing. (n.d.). Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives. Retrieved from [Link]

  • Hombo, T., et al. (2019). Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. PMC. Retrieved from [Link]

  • International Labour Organization. (2011). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]

  • Ju, K.S., & Parales, R.E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. Retrieved from [Link]

Sources

Validation & Comparative

Analytical methods for characterizing 4-bromo-5-nitrothiophene-2-carboxylic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Characterization Guide: 4-Bromo-5-nitrothiophene-2-carboxylic Acid

Executive Summary

Characterizing 4-bromo-5-nitrothiophene-2-carboxylic acid presents a unique set of challenges due to its electron-deficient thiophene ring, potential for thermal decarboxylation, and the existence of regioisomers (e.g., 5-bromo-4-nitro isomers) that often co-elute during synthesis.

Part 1: Critical Quality Attributes (CQAs)

Before selecting methods, we must define what "quality" looks like for this intermediate.

AttributeSpecification TargetPreferred Analytical MethodRationale
Identity Unambiguous Structure1H & 13C NMR Distinguishes regioisomers (3-H vs 4-H positioning).
Purity > 98.0% AreaHPLC-UV (Phenyl-Hexyl) Separates des-bromo and regio-isomeric impurities better than C18.
Thermal Stability

> Process Temp
DSC Nitro-thiophene acids are prone to decarboxylation; safety is paramount.
Halogen Content Br confirmationMass Spectrometry (ESI-) Confirms bromine isotope pattern (

Br/

Br).

Part 2: Structural Identification (The "Fingerprint")

Nuclear Magnetic Resonance (NMR)

The primary challenge is proving the bromine is at position 4 and the nitro at position 5, rather than the reverse.

  • Solvent Selection: Use DMSO-d6 . Thiophene carboxylic acids often aggregate in CDCl3, leading to broad peaks. DMSO disrupts these dimers, sharpening the carboxyl proton signal.

  • The Diagnostic Signal:

    • 1H NMR: You will observe a singlet in the aromatic region (approx.[1] 7.8 – 8.2 ppm ).

    • Logic: In 4-bromo-5-nitrothiophene-2-carboxylic acid, position 3 is the only protonated ring carbon. If the product were the 3-bromo isomer, the proton would be at position 4, which typically resonates further upfield due to shielding differences, though 2D NMR (HMBC) is the definitive confirmation.

    • COOH Proton: Broad singlet at 13.0 – 14.0 ppm (exchangeable with D2O).

Mass Spectrometry (MS)
  • Ionization: Electrospray Ionization in Negative Mode (ESI-) is superior due to the acidic carboxylic proton.

  • Isotope Pattern: Look for the characteristic 1:1 doublet at [M-H]⁻ (m/z ~250 and 252) indicating the presence of a single bromine atom.

Workflow Diagram: Structural Confirmation

Structural_ID Sample Unknown Solid Solubility Dissolve in DMSO-d6 Sample->Solubility H_NMR 1H NMR Acquisition Solubility->H_NMR Analysis Signal Analysis H_NMR->Analysis Decision Singlet at ~8.0 ppm? Analysis->Decision Confirm Identity Confirmed (4-Br-5-NO2) Decision->Confirm Yes Reject Isomer/Impurity Suspected Decision->Reject No (Doublets or Shift Mismatch)

Caption: Logical workflow for confirming the regio-chemistry of the thiophene ring using 1H NMR.

Part 3: Purity Profiling (HPLC Method)

Standard C18 columns often fail to separate nitro-thiophene isomers due to their similar hydrophobicity. I recommend a Phenyl-Hexyl column, which utilizes


 interactions to resolve the electron-deficient nitro-aromatic rings.[2]
Recommended Protocol
ParameterCondition
Column Phenyl-Hexyl (e.g., Phenomenex Luna or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid (Maintains pH < pKa to keep acid protonated)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 300 nm (Nitro group

) and 254 nm
Column Temp 30°C (Control is vital for reproducibility)

Why this works: The nitro group is highly electron-withdrawing. The Phenyl-Hexyl phase interacts differently with the 4-bromo-5-nitro vs. 5-bromo-4-nitro arrangements, often providing baseline separation where C18 shows a shoulder.

Part 4: Solid-State & Thermal Safety (DSC)

Warning: Nitro-thiophene carboxylic acids are prone to decarboxylation upon heating. This is a safety hazard during scale-up (drying).

  • Method: Differential Scanning Calorimetry (DSC).

  • Protocol: Heat from 40°C to 250°C at 10°C/min in a crimped but vented pan (to allow CO2 escape without bursting).

  • Expected Data:

    • Endotherm: Melting point (likely 140–150°C range, verify against specific batch).

    • Exotherm: Sharp decomposition peak immediately following or overlapping with melting.

    • Action: If the decomposition onset is within 20°C of the melting point, do not use melt-based purification techniques.

Part 5: Comparative Analysis of Methods

FeatureHPLC-UV (Phenyl-Hexyl)1H NMR (DMSO-d6)DSC
Primary Use Quantitative Purity (%)Structural IdentityThermal Stability/Safety
Specificity High (Resolves Isomers)High (Absolute Structure)Low (Physical transitions)
Sample Req. < 1 mg~5-10 mg~2-5 mg
Limit of Detection ~0.05%~1-2%N/A
Key Advantage Best for checking "cleanliness"Best for proving "what it is"Critical for safety

References

  • Separation of Nitro-Compounds: Agilent Technologies. Optimizing the Separation of 20 Nitro-aromatics Using Phenyl-Hexyl Columns. Retrieved from .

  • NMR Chemical Shifts: Hans J. Reich. WinPLT NMR Data - Thiophene Derivatives. University of Wisconsin. Retrieved from .

  • Decarboxylation Mechanisms: Master Organic Chemistry. Decarboxylation of Carboxylic Acids. Retrieved from .

  • Thiophene Synthesis & Properties: BenchChem. 5-Bromothiophene-2-carboxylic acid Technical Guide. Retrieved from .

Sources

A Researcher's Guide to the Spectroscopic Analysis of 4-bromo-5-nitrothiophene-2-carboxylic acid: A Comparative ¹H and ¹³C NMR Study

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-bromo-5-nitrothiophene-2-carboxylic acid, a substituted heterocyclic compound of interest in synthetic chemistry and drug development. Rather than merely presenting data, we will dissect the spectrum by comparing it to simpler thiophene derivatives, thereby illustrating the predictable and additive effects of substituents on chemical shifts. This approach serves as a practical framework for researchers to interpret the spectra of complex substituted aromatic systems.

The structural elucidation of novel compounds is the bedrock of chemical research. NMR spectroscopy remains the most powerful tool for this purpose, providing detailed information about the molecular structure, connectivity, and electronic environment of atoms. For a molecule like 4-bromo-5-nitrothiophene-2-carboxylic acid, with multiple competing electronic effects on a thiophene ring, a thorough understanding of its NMR spectrum is crucial for confirming its identity and purity.

Deciphering the Molecule: Substituent Effects on the Thiophene Ring

The ¹H and ¹³C NMR chemical shifts in aromatic systems are exquisitely sensitive to the electronic nature of substituents. The thiophene ring, an electron-rich aromatic heterocycle, is no exception. In 4-bromo-5-nitrothiophene-2-carboxylic acid, three distinct substituents modulate the electron density and, consequently, the magnetic environment of the remaining ring proton and all five carbons.

  • Carboxylic Acid (-COOH) at C2: This group is strongly electron-withdrawing through both inductive and resonance effects. It will significantly deshield the adjacent carbon (C2) and, to a lesser extent, other carbons in the ring. The acidic proton itself is expected to appear far downfield.[1]

  • Bromine (-Br) at C4: As a halogen, bromine is electronegative and exerts an electron-withdrawing inductive effect. However, it also possesses lone pairs that can be donated into the aromatic system via resonance, a +M effect. Generally, its influence on proton and carbon chemical shifts is additive.[2]

  • Nitro Group (-NO₂) at C5: The nitro group is one of the most powerful electron-withdrawing groups due to strong inductive and resonance effects (-I, -M). Its presence will cause a significant downfield shift (deshielding) for nearby protons and carbons, particularly the adjacent C5.

The sole proton on the thiophene ring is at the C3 position. Its chemical shift will be a composite of the effects of all three substituents, making its prediction a valuable exercise in understanding these competing influences.

Molecular Structure and Numbering

To facilitate discussion, the standard IUPAC numbering for the thiophene ring is used.

Caption: Structure and numbering of 4-bromo-5-nitrothiophene-2-carboxylic acid.

¹H NMR Spectral Analysis: A Comparative Approach

The molecule has only one aromatic proton (H3) and one carboxylic acid proton.

CompoundPosition¹H Chemical Shift (δ, ppm)Rationale & Comparison
Thiophene H2/H5~7.35Unsubstituted thiophene serves as our baseline.[3]
H3/H4~7.10
3-Bromothiophene H2~7.40The bromine atom deshields adjacent protons.
H5~7.20
H4~7.05
4-bromo-5-nitrothiophene-2-carboxylic acid H3 ~8.0 - 8.5 (Predicted) H3 is ortho to the electron-withdrawing -COOH and -Br groups, and para to the strongly withdrawing -NO₂ group. This cumulative deshielding effect will shift it significantly downfield compared to simpler thiophenes. Aromatic protons in highly substituted, electron-poor rings often appear in this region.[4]
-COOH >10 (Predicted) The acidic proton of a carboxylic acid is typically found far downfield, often as a broad singlet, due to deshielding and hydrogen bonding.[1]

¹³C NMR Spectral Analysis: Assigning the Carbon Skeleton

The ¹³C NMR spectrum will show five distinct signals for the thiophene ring carbons and one for the carboxylic acid carbon. The assignment is based on the known substituent chemical shift (SCS) effects. Electron-withdrawing groups generally shift attached carbons (ipso-carbon) and ortho/para carbons downfield.[5]

CompoundPosition¹³C Chemical Shift (δ, ppm)Rationale & Comparison
Thiophene C2/C5~125.6Baseline chemical shifts for the parent heterocycle.
C3/C4~127.3
4-bromo-5-nitrothiophene-2-carboxylic acid C-COOH ~160 - 165 (Predicted) Carboxylic acid carbons are characteristically found in this downfield region.[1]
C5 ~150 - 155 (Predicted) This carbon is directly attached to the strongly electron-withdrawing nitro group, leading to the most significant downfield shift among the ring carbons.
C2 ~140 - 145 (Predicted) Attached to the carboxylic acid group, this carbon is also strongly deshielded.
C4 ~125 - 130 (Predicted) The ipso-carbon attached to bromine. The effect of bromine is less pronounced than that of the nitro or carboxylic acid groups. Studies on bromothiophenes provide a basis for this estimation.[2]
C3 ~135 - 140 (Predicted) This is the only carbon bearing a proton. It is deshielded by the adjacent C2-COOH and C4-Br groups. Its chemical shift is expected to be further downfield than the C3 of unsubstituted thiophene.

Experimental Protocol for NMR Analysis

This section provides a robust, self-validating protocol for acquiring high-quality NMR data for the title compound.

Objective: To obtain ¹H and ¹³C{¹H} NMR spectra of 4-bromo-5-nitrothiophene-2-carboxylic acid for structural verification.

Materials:

  • 4-bromo-5-nitrothiophene-2-carboxylic acid (sample)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm, high precision)

  • Pipettes and glassware

  • NMR Spectrometer (e.g., 400 MHz or higher)

Causality Behind Choices:

  • Solvent (DMSO-d₆): Carboxylic acids have limited solubility in less polar solvents like CDCl₃. DMSO-d₆ is an excellent polar, aprotic solvent that readily dissolves the sample. Crucially, it will also exchange with the acidic -COOH proton, which can be used as a confirmation technique (the -COOH peak will broaden or disappear upon D₂O addition). The residual solvent peak of DMSO-d₆ (~2.50 ppm for ¹H, ~39.52 ppm for ¹³C) provides a convenient internal reference.

  • Concentration: A concentration of 5-10 mg in 0.6 mL of solvent is typically sufficient for obtaining good signal-to-noise in a reasonable time, especially on a modern spectrometer.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 4-bromo-5-nitrothiophene-2-carboxylic acid directly into a clean, dry vial.

    • Add ~0.6 mL of DMSO-d₆ to the vial.

    • Gently sonicate or vortex the mixture for 1-2 minutes to ensure complete dissolution.

    • Transfer the clear solution into a 5 mm NMR tube using a pipette.

  • Spectrometer Setup & Calibration:

    • Insert the NMR tube into the spinner and place it in the spectrometer's magnet.

    • Lock the spectrometer on the deuterium signal from the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.

    • Reference the spectra to the residual ¹H signal of DMSO-d₆ at 2.50 ppm or the ¹³C signal at 39.52 ppm.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -2 to 16 ppm to ensure the acidic proton is observed.

    • Use a standard 30° or 45° pulse angle.

    • Set the relaxation delay (d1) to at least 2 seconds to allow for adequate T1 relaxation, ensuring quantitative integration.

    • Acquire 16 to 64 scans, depending on the sample concentration.

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program (e.g., zgpg30).

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Acquire a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio, as ¹³C is an insensitive nucleus. The quaternary carbons may require more scans to be clearly visible.

    • Process the data with a line broadening of 1-2 Hz.

Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in DMSO-d6 (~0.6 mL) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert into Spectrometer transfer->insert lock_shim 5. Lock & Shim insert->lock_shim acquire_H1 6. Acquire 1H Spectrum lock_shim->acquire_H1 acquire_C13 7. Acquire 13C Spectrum acquire_H1->acquire_C13 process 8. Fourier Transform acquire_C13->process phase 9. Phase Correction process->phase baseline 10. Baseline Correction phase->baseline reference 11. Reference Spectra baseline->reference integrate 12. Integrate (1H) & Peak Pick (1H, 13C) reference->integrate analysis Structural Analysis integrate->analysis Final Spectra

Caption: Standard workflow for NMR sample preparation and data acquisition.

Conclusion

The NMR spectral analysis of 4-bromo-5-nitrothiophene-2-carboxylic acid is a clear demonstration of fundamental structure-spectroscopy principles. The lone aromatic proton (H3) is predicted to be significantly deshielded, appearing far downfield due to the cumulative electron-withdrawing effects of the three substituents. Similarly, the carbon signals are spread over a wide range, with the carbons directly attached to the nitro (C5) and carboxylic acid (C2) groups being the most deshielded. By systematically comparing the expected shifts with those of simpler thiophene derivatives, researchers can confidently assign the spectrum and verify the structure of this highly functionalized heterocycle. The provided protocol offers a reliable method for obtaining high-quality data, ensuring accuracy and reproducibility in chemical synthesis and analysis.

References

  • Sone, T., Takahashi, K., & Fujieda, K. (n.d.). ¹³C NMR spectra of thiophenes. III—Bromothiophenes. Wiley.
  • Sone, T., & Takahashi, K. (2006). The Substituent Effects in Thiophene Compounds. II.
  • Musumarra, G. (1980). Studies of substituent effects by carbon‐13 NMR spectroscopy. Thiophene and furan chalcone analogues. Wiley Online Library.
  • Fujieda, K., Takahashi, K., & Sone, T. (2006). C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Oxford Academic.
  • Satonaka, H. (1983). The substituent effects in thiophene compounds. I.
  • Gronowitz, S., & Jägersten, I. (2025). 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS.
  • Takahashi, K., Sone, T., & Fujieda, K. (2006). Substituent Effects in Thiophene Compounds. I.
  • Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18.
  • (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. SciSpace.
  • Witanowski, M., Stefaniak, L., & Webb, G. A. (1967). Nitrogen-14 nuclear magnetic resonance. Part IV. Aromatic nitrocompounds. Journal of the Chemical Society B: Physical Organic. [Link]

  • (n.d.). Spectroscopy Tutorial: Aromatics. University of Colorado Boulder, Department of Chemistry.
  • (n.d.). The Aromatic Region. University of Calgary, Department of Chemistry.
  • Gable, K. (2022). ¹³C NMR Chemical Shifts.
  • (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

Sources

The Thiophene Scaffold: A Privileged Structure in the Design of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Structure-Activity Relationships

The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged pharmacophore" for its consistent appearance in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to serve as a bioisosteric replacement for a benzene ring make it a versatile scaffold in drug design.[3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of thiophene-based inhibitors targeting three major enzyme classes: Protein Kinases, Histone Deacetylases (HDACs), and Carbonic Anhydrases (CAs), offering insights for researchers and drug development professionals.

The Versatility of the Thiophene Core

The thiophene moiety's utility in drug discovery stems from several key features:

  • Bioisosterism: Thiophene can often replace a phenyl group, maintaining or improving biological activity while potentially altering physicochemical properties like solubility and metabolic stability.[3][4]

  • Electronic Nature: The sulfur atom imparts a distinct electron-rich character, allowing for a range of chemical interactions with biological targets.

  • Synthetic Tractability: The thiophene ring is amenable to a variety of chemical modifications at multiple positions, facilitating the exploration of chemical space to optimize potency and selectivity.[1][5]

This guide will now delve into the specific SAR of thiophene-based inhibitors for distinct enzyme families, highlighting how modifications to the thiophene core and its substituents dictate inhibitory activity.

I. Thiophene-Based Protein Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[6][7] Thiophene-based compounds have emerged as potent inhibitors of various kinases.

Core SAR Principles:

The general structure of many thiophene-based kinase inhibitors consists of a central thiophene ring, often with substituents at the 2-, 3-, and 5-positions that engage with the ATP-binding pocket of the kinase.

A critical aspect of the SAR for many thiophene-based kinase inhibitors is the presence of a hinge-binding motif, typically an amide or a similar hydrogen-bonding group, at the 2- or 3-position of the thiophene ring. This group forms crucial hydrogen bonds with the kinase's hinge region, a key interaction for potent inhibition. The substituents at other positions on the thiophene ring then explore other regions of the ATP-binding site to enhance potency and selectivity.

For instance, in a series of thiophene-3-carboxamide derivatives identified as dual inhibitors of c-Jun N-terminal kinase (JNK), the carboxamide moiety is crucial for activity, likely by interacting with the hinge region.[8]

Comparative Analysis of Thiophene-Based Kinase Inhibitors:
Compound ClassTarget Kinase(s)Key Structural Features & SAR InsightsIC50 RangeReference(s)
Thienopyrroles & PyrrolothienopyrimidinesVEGFR-2, AKTFused ring systems. Substitutions with small, electron-withdrawing groups on appended phenyl rings enhance activity. Compound 4c showed potent dual inhibition.0.075 - 6.96 µM[9]
Thiophene-3-CarboxamidesJNKThe carboxamide at the 3-position is critical. These act as dual ATP and JIP mimetics.Potent in vitro and in cell[8]
Benzimidazole ThiophenesPLK1Optimization of basic amine functionality appended to the thiophene core improved solubility and reduced protein binding.1-2 µM[10][11]
4,5-Dihydropyrazoles with ThiopheneB-RAFV600EThe presence of both thiazole and thiophene moieties contributes to inhibitory activity.Not specified[12]

Logical Flow of Kinase Inhibition by Thiophene Derivatives

SAR_Kinase_Inhibitors General SAR for Thiophene-Based Kinase Inhibitors Thiophene_Core Thiophene Scaffold Hinge_Binder Hinge-Binding Motif (e.g., Amide at C2/C3) Thiophene_Core->Hinge_Binder Essential for Anchoring Solvent_Front Substituents at C4/C5 (Hydrophobic/philic groups) Thiophene_Core->Solvent_Front Modulates Solubility & Potency Potent_Inhibition Potent & Selective Kinase Inhibition Hinge_Binder->Potent_Inhibition Selectivity_Pocket Extended Substitutions (Targeting specific pockets) Solvent_Front->Selectivity_Pocket Fine-tunes Selectivity Selectivity_Pocket->Potent_Inhibition

Caption: General SAR principles for thiophene-based kinase inhibitors.

II. Thiophene-Based Histone Deacetylase (HDAC) Inhibitors

HDACs are enzymes that play a critical role in gene expression regulation, and their inhibitors have shown significant promise as anticancer agents.[13][14] The general pharmacophore model for HDAC inhibitors consists of a zinc-binding group (ZBG), a linker, and a cap group. Thiophene derivatives have been successfully incorporated into the linker and cap regions.

Core SAR Principles:

In the design of thiophene-based HDAC inhibitors, the thiophene ring often serves as a rigid linker or a key component of the cap group that interacts with the surface of the enzyme.

For a series of thiophene-based hydroxamate derivatives, the thiophene ring was part of a bis-substituted aromatic amide structure that constituted the cap group.[13] The study found that these compounds exhibited potent antiproliferative and antimigrated activities, with compound 10h showing excellent in vivo antitumor effects.[13][14] Another study on benzo[b]thienyl hydroxamic acids found that substitution at the C6-position of the benzo[b]thiophene core with a three-atom spacer yielded optimal HDAC1 inhibition.[15]

Comparative Analysis of Thiophene-Based HDAC Inhibitors:
Compound ClassKey Structural Features & SAR InsightsIC50 Range (HDAC1)Reference(s)
Thiophene-based HydroxamatesBis-substituted aromatic amide cap group containing a thiophene ring. Compound 10h showed improved drug-like properties.Potent in vitro[13][14]
Benzo[b]thienyl Hydroxamic AcidsSubstitution at the C6-position of the benzo[b]thiophene core with a three-atom spacer is optimal for HDAC1 inhibition.Not specified[15]
Thiophene/Thiazole TrifluoroethanonesTrifluoroethanone as the ZBG with a thiophene or thiazole linker.Not specified[16]

Pharmacophore Model for Thiophene-Based HDAC Inhibitors

HDAC_Inhibitor_Pharmacophore Pharmacophore of Thiophene-Based HDAC Inhibitors Pharmacophore Zinc-Binding Group (e.g., Hydroxamic Acid) Linker Cap Group (Surface Recognition) Thiophene_Role Thiophene can be in Linker or Cap Group Pharmacophore:cap->Thiophene_Role Often contains HDAC_Enzyme HDAC Active Site Pharmacophore->HDAC_Enzyme Binds to

Caption: Pharmacophore model for thiophene-based HDAC inhibitors.

III. Thiophene-Based Carbonic Anhydrase (CA) Inhibitors

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. CA inhibitors are used in the treatment of glaucoma, edema, and other conditions.[17] The sulfonamide group is the classic zinc-binding motif for CA inhibitors, and thiophene-sulfonamides are a well-established class of potent inhibitors.

Core SAR Principles:

The primary scaffold for thiophene-based CA inhibitors is a thiophene ring directly substituted with a sulfonamide group (-SO2NH2). This sulfonamide moiety coordinates to the zinc ion in the active site of the enzyme. The SAR is then dictated by the substitutions at other positions on the thiophene ring.

Studies have shown that 4-substituted thiophene-2-sulfonamides possess nanomolar-level potency for inhibiting human carbonic anhydrase II.[18] Further derivatization of the thiophene ring can modulate the physicochemical properties of the inhibitors, such as solubility, which is crucial for topical administration in the treatment of glaucoma.[19] For instance, the development of dorzolamide, a clinically used antiglaucoma agent, was based on a thieno-thiopyran ring system.[17]

Comparative Analysis of Thiophene-Based CA Inhibitors:
Compound ClassTarget Isozyme(s)Key Structural Features & SAR InsightsKᵢ RangeReference(s)
Thiophene-based SulfonamideshCA-I, hCA-IIThe sulfonamide and thiophene moieties are crucial for inhibition. These compounds were found to be noncompetitive inhibitors.66.49 nM - 234.99 µM (hCA-I)[20]
4-substituted Thiophene-2-sulfonamideshCA-IISubstitutions at the 4-position lead to nanomolar potency.Nanomolar[18]
Thieno-thiopyran SulfonamidesCAsThe bicyclic ring system led to the development of dorzolamide.Potent[17]
Benzo[b]thiophene-2-sulfonamidesOcular CAs6-hydroxy and 6-acetoxy derivatives are potent ocular hypotensive agents.Potent[21]

Workflow for Evaluating CA Inhibitors

CA_Inhibitor_Workflow Workflow for Carbonic Anhydrase Inhibitor Evaluation Synthesis Synthesize Thiophene- Sulfonamide Derivatives In_Vitro_Assay In Vitro CA Inhibition Assay (e.g., Esterase Assay) Synthesis->In_Vitro_Assay Determine_IC50_Ki Determine IC50 and Kᵢ values In_Vitro_Assay->Determine_IC50_Ki Solubility_Studies Assess Aqueous Solubility (for formulation) Determine_IC50_Ki->Solubility_Studies In_Vivo_Testing In Vivo Models (e.g., Glaucoma rabbit model) Solubility_Studies->In_Vivo_Testing Lead_Optimization Lead Optimization In_Vivo_Testing->Lead_Optimization Lead_Optimization->Synthesis

Caption: Experimental workflow for evaluating thiophene-based CA inhibitors.

Experimental Protocols

Protocol 1: In Vitro Radiometric Protein Kinase Assay

This protocol provides a general guideline for determining the in vitro activity of a protein kinase and the potency of thiophene-based inhibitors using a radiometric filter-binding assay.[22]

Materials:

  • Recombinant protein kinase

  • Kinase-specific peptide substrate

  • Thiophene-based inhibitor stock solution (in DMSO)

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)

  • Dithiothreitol (DTT)

  • [γ-³²P]ATP

  • Stop Solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a kinase reaction mixture containing Kinase Assay Buffer, DTT, recombinant kinase, and the peptide substrate.

  • Add varying concentrations of the thiophene-based inhibitor or vehicle (DMSO) to the reaction mixture.

  • Pre-incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.

  • Stop the reaction by adding the Stop Solution.

  • Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.

  • Wash the P81 paper extensively with phosphoric acid to remove unincorporated radiolabeled ATP.

  • Measure the amount of incorporated radioactivity on the P81 paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Fluorometric HDAC Activity Assay

This protocol describes a method for measuring HDAC activity and its inhibition by thiophene-based compounds using a fluorometric assay.[23][24]

Materials:

  • Nuclear extract or purified HDAC enzyme

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Thiophene-based HDAC inhibitor stock solution (in DMSO)

  • Lysine Developer solution

  • HeLa nuclear extract (as a positive control)

  • Trichostatin A (as a known HDAC inhibitor for a negative control)

  • Fluorescence plate reader (Ex/Em = 350-380/440-460 nm)

Procedure:

  • Dilute test samples (e.g., 10-50 µg of nuclear extract) to a final volume of 85 µl with ddH₂O in each well of a 96-well plate. For a positive control, use HeLa nuclear extract. For a negative control, use a known HDAC inhibitor like Trichostatin A.

  • Add 10 µl of 10X HDAC Assay Buffer to each well.

  • Add varying concentrations of the thiophene-based inhibitor or vehicle (DMSO).

  • Add 5 µl of the HDAC Fluorometric Substrate to each well and mix thoroughly.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 10 µl of Lysine Developer and mix well.

  • Incubate the plate at 37°C for another 30 minutes.

  • Read the fluorescence in a plate reader (Ex/Em = 350-380/440-460 nm).

  • Calculate the percentage of HDAC inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.

Conclusion

The thiophene scaffold continues to be a highly valuable and versatile platform in the design and development of potent and selective enzyme inhibitors. The structure-activity relationship studies highlighted in this guide demonstrate that systematic modifications of the thiophene core and its substituents can be rationally employed to optimize inhibitory activity against diverse enzyme targets, including protein kinases, HDACs, and carbonic anhydrases. The provided experimental protocols offer a starting point for the in vitro evaluation of novel thiophene-based inhibitors, facilitating the ongoing quest for new therapeutic agents.

References

  • Joshi, H., Upadhyay, P., Rane, D., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.[1][2]

  • Ismail, M. M., Kamel, M. M., Mohamed, G. F., & Faggal, S. I. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Molecules, 17(6), 7217–7231.[25][26][27]

  • Wang, Y., Chen, H., Zhang, Y., et al. (2020). Synthesis and biological evaluation of thiophene-based hydroxamate derivatives as HDACis with antitumor activities. Future Medicinal Chemistry, 12(8), 655–672.[13][14]

  • Li, W. Z., Xi, H. Z., Wang, Y. J., et al. (2021). Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. Bioorganic & Medicinal Chemistry, 49, 116441.[28]

  • Khan, I., & Ibrar, A. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. [Journal name, if available].[29]

  • Steliou, K., & Reddy, D. S. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Pharmacology, 85(1), e58.[23]

  • Bielia, A., et al. (2007). Benzo[b]thiophene-based histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(16), 4509-4513.[15]

  • Kim, Y., & Gherezghiher, T. (2013). Thiophene-Core Estrogen Receptor Ligands Having Superagonist Activity. Journal of Medicinal Chemistry, 56(8), 3465-3478.[30]

  • Lobera, M., et al. (2021). HDAC Inhibition Assays. Bio-protocol, 11(12), e4045.[31]

  • Singh, P., & Kaur, M. (2021). A Review on Anticancer Activities of Thiophene and Its Analogs. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1696-1715.[6]

  • BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of Butenyl-Substituted Thiophenes. BenchChem.[32]

  • Wünsch, B., et al. (2018). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[28]annulene-scaffold. RSC Medicinal Chemistry, 9(1), 108-117.[3]

  • Kamal, A., et al. (2019). Thiophene-based derivatives as anticancer agents: An overview on decade's work. European Journal of Medicinal Chemistry, 182, 111634.[7]

  • Güven, G., et al. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1631-1639.[20]

  • El-Gamal, M. I., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society.[12]

  • Brown, N. (Ed.). (2012). Bioisosteres in Medicinal Chemistry. John Wiley & Sons.[4]

  • BenchChem. (2025). Application Notes and Protocols for Protein Kinase CK2 Inhibitors in Kinase Activity Assays. BenchChem.[22]

  • Promega Corporation. (2014). Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors. Promega Corporation.[33]

  • Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3201.[17]

  • Abcam. (2021). HDAC Activity Assay Kit (Fluorometric) (ab156064). Abcam.[24]

  • Sharma, K., & Kumar, R. (2024). Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. [Journal name, if available].[5]

  • de Vocht, M. L., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Journal of Medicinal Chemistry, 54(8), 2841-2853.[8]

  • He, Y., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 27(11), 3567.[9]

  • Belyntsev, M., et al. (2009). Thiophene and thiazole substituted trifluoroethanone derivatives as histone deacetylase (hdac) inhibitors. Google Patents.[16]

  • Lanning, M. E., et al. (2009). Design of potent thiophene inhibitors of polo-like kinase 1 with improved solubility and reduced protein binding. Bioorganic & Medicinal Chemistry Letters, 19(6), 1774-1778.[10][11]

  • Hartman, G. D., et al. (1992). 4-substituted Thiophene- And furan-2-sulfonamides as Topical Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry, 35(21), 3822-3831.[18]

  • Hoffman, J. M., et al. (1989). Topically active carbonic anhydrase inhibitors. 2. Benzo[b]thiophenesulfonamide derivatives with ocular hypotensive activity. Journal of Medicinal Chemistry, 32(4), 850-854.[21]

  • Maresca, A., et al. (2000). Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions. Bioorganic & Medicinal Chemistry, 8(8), 2145-2155.[19]

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HPLC-MS analysis for purity assessment of 4-bromo-5-nitrothiophene-2-carboxylic acid.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Purity Assessment of 4-bromo-5-nitrothiophene-2-carboxylic acid: A Comparative Analysis of HPLC-MS and HPTLC

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-bromo-5-nitrothiophene-2-carboxylic acid is a key building block in the synthesis of various pharmacologically active compounds. Its molecular structure, featuring a thiophene ring substituted with electron-withdrawing nitro and bromo groups, as well as a carboxylic acid moiety, makes it a versatile but complex intermediate.

The presence of impurities, which can arise from starting materials, byproducts of side reactions, or degradation, can have significant consequences, potentially altering the pharmacological and toxicological profile of the final drug product. Therefore, employing a robust, sensitive, and specific analytical methodology for purity assessment is mandated by regulatory bodies and is essential for quality control.[1][2]

This guide, designed for researchers, analytical scientists, and drug development professionals, provides an in-depth exploration of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) for the definitive purity analysis of 4-bromo-5-nitrothiophene-2-carboxylic acid. We will explain the rationale behind the method development, provide a detailed experimental protocol, and objectively compare its performance against a viable alternative: High-Performance Thin-Layer Chromatography (HPTLC).

The Primary Analytical Choice: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC is a powerhouse in pharmaceutical analysis, renowned for its high resolution and quantitative accuracy in separating non-volatile and thermally sensitive compounds.[3][4] When coupled with a mass spectrometer, the technique is elevated, providing not just retention time data but also mass-to-charge (m/z) information. This dual-detection capability is invaluable for purity analysis as it allows for the unequivocal identification of the main compound and the characterization of unknown impurities based on their mass.

For a molecule like 4-bromo-5-nitrothiophene-2-carboxylic acid, HPLC-MS is particularly advantageous. The carboxylic acid group is readily ionizable, making it highly suitable for Electrospray Ionization (ESI), a soft ionization technique that typically keeps the parent molecule intact. Furthermore, the presence of a bromine atom provides a distinct isotopic signature (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), resulting in a characteristic M+2 peak in the mass spectrum that serves as a powerful confirmation tool.[5][6]

Experimental Workflow: A Self-Validating Protocol

The following protocol is designed to be robust and compliant with the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical method validation.[7][8]

HPLC-MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Diluent (Acetonitrile/Water) prep1->prep2 prep3 Vortex & Sonicate prep2->prep3 prep4 Filter (0.22 µm) prep3->prep4 hplc HPLC Separation (C18 Column, Gradient Elution) prep4->hplc ms MS Detection (ESI Negative Mode) hplc->ms integrate Peak Integration ms->integrate identify Compound Identification (RT & m/z) integrate->identify quantify Purity Calculation (% Area) identify->quantify result Final Purity Report quantify->result

Caption: Workflow for HPLC-MS Purity Assessment.

  • Preparation of Mobile Phases and Diluent:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water. Rationale: The acidifier ensures the carboxylic acid moiety is protonated, leading to consistent retention on a reversed-phase column and promoting efficient deprotonation in the ESI source.[9]

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile. Rationale: Acetonitrile is a common organic modifier providing good peak shape and elution strength for a wide range of compounds.

    • Diluent: Acetonitrile/Water (50:50, v/v). Rationale: This composition ensures the solubility of the analyte while being compatible with the initial mobile phase conditions to prevent peak distortion.

  • Standard and Sample Preparation:

    • Standard Solution (100 µg/mL): Accurately weigh ~10 mg of 4-bromo-5-nitrothiophene-2-carboxylic acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Sample Solution (100 µg/mL): Accurately weigh ~10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Filtration: Prior to injection, filter all solutions through a 0.22 µm syringe filter (e.g., PTFE) to remove particulates and protect the HPLC system.

  • Chromatographic and Mass Spectrometric Conditions:

ParameterSettingRationale
HPLC System Standard HPLC or UHPLC SystemProvides the necessary pressure and flow control for high-resolution separation.[4]
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µmA C18 stationary phase offers excellent retention for moderately polar compounds like the target analyte. The smaller particle size enhances separation efficiency.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility of retention times.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient separation while being compatible with the MS interface.
Injection Volume 2 µLA small volume minimizes the potential for column overloading, especially with a high-concentration sample.
UV Detector Wavelength 254 nmA common wavelength for aromatic compounds, providing good sensitivity for the thiophene ring system.
Gradient Elution 0-1 min: 20% B; 1-10 min: 20% to 90% B; 10-12 min: 90% B; 12.1-15 min: 20% B (Re-equilibration)A gradient is essential for eluting potential impurities with a wide range of polarities and ensuring the main peak is sharp and well-resolved.[10]
MS System Quadrupole or Time-of-Flight (TOF) Mass SpectrometerProvides the necessary mass accuracy and resolution for identification.
Ionization Source Electrospray Ionization (ESI), Negative ModeESI is ideal for polar, ionizable molecules. Negative mode is chosen to detect the deprotonated carboxylate ion [M-H]⁻, which is highly stable and provides a strong signal.[11][12]
Scan Range 100 - 500 m/zThis range comfortably covers the expected mass of the analyte (MW: 236.045) and potential impurities or fragments.
Key Ions to Monitor m/z 233.9 & 235.9These correspond to the [M-H]⁻ ions for the ⁷⁹Br and ⁸¹Br isotopes, respectively. Observing this doublet in a ~1:1 ratio is definitive confirmation of the analyte's identity.[6]
  • Data Analysis and Purity Calculation:

    • Identification: The main peak is identified by comparing its retention time (RT) with that of the reference standard and confirming the presence of the characteristic m/z doublet at 233.9/235.9.

    • Purity Assessment: Purity is calculated using the area percent method from the UV chromatogram. The area of the main peak is divided by the total area of all integrated peaks and multiplied by 100.

    • Impurity Characterization: Any additional peaks are considered impurities. Their mass spectra are analyzed to propose potential structures. For instance, the loss of the nitro group (NO₂) or bromine could be observed in the fragmentation pattern.[13]

Comparative Analysis: HPLC-MS vs. HPTLC

While HPLC-MS is a gold-standard technique, it is valuable to compare it with other methods used for impurity profiling. High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of planar chromatography that offers high sample throughput and is an excellent tool for qualitative and quantitative analysis.[14][15]

HPTLC provides improved resolution and sensitivity compared to traditional TLC. Multiple samples can be analyzed simultaneously on a single plate, making it efficient for screening. Quantitative analysis is achieved by densitometric scanning of the separated spots.[16]

Below is a comparative summary of the two techniques for this specific application, based on typical performance characteristics.

Performance Parameter HPLC-MS HPTLC Remarks
Specificity Very High High HPLC-MS provides dual confirmation via retention time and mass-to-charge ratio, including isotopic pattern, offering unparalleled specificity. HPTLC relies on Rf value and spectral data from the densitometer.
Sensitivity (LOD) ~ 1-10 ng/mL~ 50-100 ng/spotHPLC-MS is generally more sensitive, capable of detecting trace-level impurities that might be missed by HPTLC.[17]
Throughput Moderate High HPTLC allows for the parallel analysis of many samples on a single plate, making it faster for screening large batches.[14]
Quantitative Precision (%RSD) < 1.0%< 2.0%Both techniques offer excellent precision, but HPLC typically provides slightly better reproducibility for quantitative measurements.[7]
Impurity Identification Excellent Limited HPLC-MS can provide the exact mass of an unknown impurity, which is the first step in structural elucidation. HPTLC can only indicate the presence of an impurity at a certain Rf.
Solvent Consumption Moderate Low HPTLC uses significantly less solvent per sample compared to a typical HPLC run, making it a more "green" or eco-friendly alternative.[16]
Cost (Instrument/Run) High / Moderate Moderate / Low The initial investment and maintenance for an HPLC-MS system are substantially higher than for an HPTLC setup.

Conclusion: Selecting the Right Tool for the Job

For the definitive purity assessment of a critical pharmaceutical intermediate like 4-bromo-5-nitrothiophene-2-carboxylic acid, HPLC-MS stands out as the superior technique . Its combination of high-resolution separation and specific mass detection provides an unmatched level of confidence in both the identity of the main component and the detection and characterization of potential impurities. The ability to confirm the presence of bromine through its isotopic pattern and to obtain the exact mass of unknown peaks is invaluable for process control and regulatory submissions.

High-Performance Thin-Layer Chromatography serves as a powerful complementary or screening tool . Its high throughput and low solvent consumption make it an excellent choice for routine in-process controls, raw material screening, or stability studies where a large number of samples need to be analyzed quickly and cost-effectively.[15]

Ultimately, the choice of method depends on the specific requirements of the analysis. For final release testing, method validation, and in-depth impurity profiling, the specificity and sensitivity of HPLC-MS are indispensable.[7][17] For routine quality control where speed and cost are major factors, HPTLC presents a robust and efficient alternative. A well-equipped analytical laboratory would ideally leverage both techniques to ensure the comprehensive quality control of pharmaceutical intermediates.

References

  • Steps for HPLC Method Validation - Pharmaguideline . (2024). Pharmaguideline. Available at: [Link]

  • High-Performance Thin Layer Chromatography (HPTLC) . (2024). Forensicspedia. Available at: [Link]

  • Impurity profiling high-performance-thin-layer chromatography method involving the assay of essential human micronutrient niacin with eco-scale assessment . (2020). PubMed. Available at: [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW . (2024). Zenodo. Available at: [Link]

  • Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals . (n.d.). ResearchGate. Available at: [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines . (2020). Acta Scientific. Available at: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies . (2021). LCGC International. Available at: [Link]

  • Derivatives and Synthesis of Heterocyclic Compound: Thiophene . (n.d.). Open Access Journals. Available at: [Link]

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients . (2025). Preprints.org. Available at: [Link]

  • A Review on Analytical Method Validation as Per ICH Guidelines and Protocols . (2025). Preprints.org. Available at: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis . (2025). Preprints.org. Available at: [Link]

  • GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L . (2025). ResearchGate. Available at: [Link]

  • Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry . (2021). ACS Publications. Available at: [Link]

  • Top 5 Methods of Assessing Chemical Purity . (n.d.). Moravek, Inc. Available at: [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals . (2024). alwsci.com. Available at: [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation . (n.d.). IJRAR.org. Available at: [Link]

  • Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC) . (n.d.). EPA. Available at: [Link]

  • An Alternative Method to Isolate Pharmaceutical Intermediates . (2010). ACS Publications. Available at: [Link]

  • Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns . (2009). Loughborough University Research Repository. Available at: [Link]

  • Analysis of Thiophene in Benzene by GC-FPD . (n.d.). Shimadzu. Available at: [Link]

  • Thiophene . (n.d.). NIST WebBook. Available at: [Link]

  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote . (n.d.). MicroSolv Technology Corporation. Available at: [Link]

  • Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives) . (n.d.). Waters Corporation. Available at: [Link]

  • WO2008115912A1 - Regio-specific synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid. (n.d.). Google Patents.
  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides . (2007). Wiley Online Library. Available at: [Link]

  • Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry . (2019). PubMed. Available at: [Link]

  • Organic Compounds Containing Halogen Atoms . (2023). Chemistry LibreTexts. Available at: [Link]

  • Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS . (2025). ResearchGate. Available at: [Link]

  • Mass spectrometry of halogen-containing organic compounds . (2025). ResearchGate. Available at: [Link]

  • Reliable methods for the determination of aliphatic and phenolic compounds in complex matrices such as black liquors . (2024). Journal of Chromatography B. Available at: [Link]

  • Mass Spectrometry . (n.d.). MSU Chemistry. Available at: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals . (2017). American Pharmaceutical Review. Available at: [Link]

  • Liquid chromatography-tandem mass spectrometry-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine and its metabolites in human plasma . (2025). PubMed. Available at: [Link]

  • Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices . (2025). MDPI. Available at: [Link]

Sources

DFT and computational studies on the electronic properties of thiophene derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiophene derivatives represent the backbone of modern organic electronics, serving as critical components in Organic Photovoltaics (OPVs), Organic Field-Effect Transistors (OFETs), and conductive polymers.[1] For researchers in drug discovery and materials science, accurately predicting the electronic structure—specifically the HOMO-LUMO gap (


) and excitation energies—is paramount.

This guide objectively compares the performance of standard Density Functional Theory (DFT) methodologies against modern alternatives. It moves beyond the "default" B3LYP approach, demonstrating why range-separated functionals are the superior choice for conjugated thiophene systems due to their handling of long-range charge transfer and self-interaction errors.

Part 1: Methodological Comparison (The Engine)

The choice of functional is the single most critical variable in your computational workflow. While B3LYP is the historical standard, it frequently fails in extended conjugated systems.

1.1 The "Legacy" vs. "Modern" Standard

In thiophene chains (oligothiophenes), the delocalization of


-electrons creates a system where standard hybrid functionals (like B3LYP) overestimate the delocalization, leading to an artificially low band gap.
FeatureB3LYP (Global Hybrid)CAM-B3LYP /

B97X-D
(Range-Separated)
Exchange Interaction Fixed (20% Hartree-Fock)Variable (Increases with distance)
Long-Chain Accuracy Poor. Underestimates

as chain length (

) increases.
High. Corrects asymptotic behavior of potential.
Charge Transfer (CT) Fails to describe CT states (Ghost states).Accurately models CT excitations.
Dispersion Forces No (requires -D3 correction).Yes (

B97X-D includes dispersion).
Computational Cost Low/Standard.Moderate (slightly higher integration grid req).
1.2 Performance Benchmark Data

The following data summarizes the deviation from experimental UV-Vis absorption maxima (


) for oligothiophenes.
Method/Basis SetMean Absolute Error (eV)TendencyRecommendation
B3LYP/6-31G(d) 0.40 - 0.60 eVRed-shift (Over-stabilized)Avoid for

units.
PBE0/6-311G(d,p) 0.30 - 0.45 eVRed-shiftAcceptable for small monomers.
CAM-B3LYP/6-311+G(d,p) < 0.15 eVSlight Blue-shiftRecommended for optical spectra.

B97X-D/def2-TZVP
< 0.10 eV Highly AccurateGold Standard for structure & optics.

Key Insight: For thiophene-based drug candidates or materials,


B97X-D  provides the best balance of geometry (due to dispersion corrections for 

-stacking) and electronic property prediction [1, 5].
Part 2: Validated Computational Protocol

To ensure reproducibility and trustworthiness, follow this self-validating workflow. This protocol minimizes the "garbage in, garbage out" risk associated with conformational isomers in flexible thiophene chains.

2.1 The Workflow Diagram

The following diagram outlines the decision logic and execution steps for a high-fidelity study.

G Start Start ConfSearch ConfSearch Start->ConfSearch GeomOpt GeomOpt ConfSearch->GeomOpt Lowest E conformer FreqCheck FreqCheck GeomOpt->FreqCheck FreqCheck->GeomOpt Imaginary Freq Found (Fix) Solvation Solvation FreqCheck->Solvation True Minima TDDFT TDDFT Solvation->TDDFT Analysis Analysis TDDFT->Analysis

Caption: Figure 1. Optimized computational workflow for thiophene derivatives. Note the explicit conformational search step, critical for flexible alkyl-substituted thiophenes.

2.2 Detailed Protocol Steps
  • Conformational Sampling: Thiophene derivatives often possess alkyl side chains for solubility. Do not optimize a single arbitrary drawing. Use a force field (MMFF94) to find the global minimum conformer before starting DFT.

  • Ground State Optimization:

    • Functional:

      
      B97X-D (Includes dispersion, critical for S-S interactions).
      
    • Basis Set: 6-31G(d) is sufficient for geometry; 6-311+G(d,p) for final energies.

    • Validation: Ensure no imaginary frequencies (NImag=0).

  • Excited State (Optical) Calculation:

    • Method: TD-DFT (Time-Dependent DFT).[1][2][3][4]

    • Solvent: Use IEF-PCM or SMD models. Note: Gas-phase calculations will overestimate the gap compared to experiment. Common solvent: Dichloromethane (

      
      ).
      
    • States: Calculate at least 10 excited states (nstates=10) to capture high-energy transitions beyond the HOMO

      
       LUMO (
      
      
      
      ).
Part 3: Structural Design & Tuning Logic

When designing new derivatives, understanding how structural modifications alter the HOMO-LUMO gap is essential. This section correlates chemical modification with electronic outcome.

3.1 Tuning Mechanisms
  • Planarization: Fusing rings (e.g., thienothiophene) locks the structure, increasing

    
    -conjugation and lowering the band gap [4].
    
  • Donor-Acceptor (D-A) Approach: Coupling electron-rich thiophenes with electron-deficient units (e.g., benzothiadiazole) creates a "push-pull" effect, drastically reducing

    
     and enhancing intramolecular charge transfer [2].
    
3.2 Structure-Property Logic Flow

Logic Base Thiophene Core Mod1 Add EDG (-OCH3, -NH2) Base->Mod1 Mod2 Add EWG (-CN, -NO2) Base->Mod2 Mod3 Extend Chain (Oligomerization) Base->Mod3 Effect1 Raises HOMO (Gap Narrows) Mod1->Effect1 Effect2 Lowers LUMO (Gap Narrows) Mod2->Effect2 Effect3 Delocalization (Gap Narrows 1/n) Mod3->Effect3

Caption: Figure 2. Strategic structural modifications for band-gap engineering in thiophene derivatives.

Part 4: Data Interpretation Guide

When analyzing your output, look for these specific markers to validate your results against the "Core Requirements" of drug/material viability.

  • HOMO Energy: Correlates with oxidation potential. If HOMO is too high (> -5.0 eV), the material may be air-unstable (prone to oxidation).

  • LUMO Energy: Correlates with electron affinity. For n-type transport, a deeper LUMO (< -3.5 eV) is preferred.

  • Oscillator Strength (

    
    ):  A dimensionless quantity representing the probability of absorption.
    
    • 
      : Forbidden/Weak transition (Dark state).
      
    • 
      : Strong absorption (Ideal for OPV/Sensors).
      
    • Warning: If B3LYP predicts a dark state as bright, or vice versa, verify with CAM-B3LYP [3].

References
  • Benchmarking DFT Functionals for Thiophene/Tellurophene Helicenes Source: National Institutes of Health (PMC) URL:[Link]

  • DFT Study of Electronic and Optical Properties of Small Oligothiophenes Source: Orbital: The Electronic Journal of Chemistry URL:[3][Link]

  • Assessing the Performance of DFT Functionals for Excited-State Properties Source: Journal of Physical Chemistry A (ACS) URL:[Link][5]

  • DFT calculations on conjugated organic molecules based on thienothiophene Source: E3S Web of Conferences URL:[Link]

  • Qualitatively Incorrect Features in the TDDFT Spectrum of Thiophene-Based Compounds Source: Journal of Chemical Theory and Computation (ACS/NIH) URL:[Link]

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Comparative Guide: Antimicrobial Efficacy of Novel Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical dossier for researchers evaluating novel thiophene-based antimicrobial agents. It synthesizes recent experimental data to benchmark specific thiophene subclasses against standard antibiotics and structural alternatives.

Executive Technical Summary

Thiophene rings (C₄H₄S) function as versatile bioisosteres for phenyl groups in medicinal chemistry, offering enhanced lipophilicity and distinct electronic properties that facilitate transmembrane transport. Recent structural activity relationship (SAR) studies indicate that functionalizing the thiophene core—specifically with sulfonamides , chalcones , or metal complexes —can potentiate efficacy against multidrug-resistant (MDR) Gram-negative bacteria (e.g., A. baumannii, E. coli) and fungal pathogens.

This guide compares three primary thiophene subclasses, analyzing their Minimum Inhibitory Concentration (MIC) values, mechanisms of action, and experimental validation protocols.[1]

Comparative Efficacy Analysis

The following analysis benchmarks novel thiophene derivatives against standard regimens (Ampicillin, Ciprofloxacin, Chloramphenicol).

Class A: Thiophene-Sulfonamide Hybrids
  • Mechanism: Dual inhibition of Dihydropteroate synthase (DHPS) and Dihydrofolate reductase (DHFR), disrupting folate biosynthesis.

  • Performance: Hybrids incorporating thienopyrimidine scaffolds show superior efficacy against S. aureus compared to sulfadiazine alone.[2]

  • Key Data Point: Compound 12ii (cyclohexathienopyrimidine-sulfadiazine) demonstrated an MIC of 125 µg/mL against S. aureus, outperforming the reference sulfadiazine (250 µg/mL) in head-to-head assays.

Class B: Thiophene-Chalcone & Pyrazoline Derivatives [3]
  • Mechanism: Disruption of the bacterial cell membrane and inhibition of DNA gyrase (GyrB subunit).

  • Performance: Chalcone derivatives often exhibit moderate activity, but their cyclized pyrazoline analogues show significantly enhanced bactericidal effects.

  • Key Data Point: Thiophene-pyrazoline derivatives have recorded MIC values as low as 0.47 µM against specific pathogens, surpassing standard Chloramphenicol in potency against tested Gram-negative strains.

Class C: Thiophene-Metal Complexes (Schiff Bases)
  • Mechanism: Chelation theory suggests that metal complexation reduces the polarity of the metal ion (via ligand orbital overlap), increasing the lipophilicity of the complex. This facilitates penetration through the lipid bilayer of the bacterial cell wall.

  • Performance: Zn(II) and Cu(II) complexes of thiophene-derived Schiff bases frequently exhibit higher antimicrobial activity than the free ligand.

  • Key Data Point: Zn(II) complexes have demonstrated MIC values in the range of 18.42–39.91 µg/mL against E. coli, showing >80% inhibition rates where free ligands showed <50%.

Quantitative Data Summary

Table 1: Comparative MIC Values of Thiophene Subclasses vs. Standards

Compound ClassTarget OrganismMIC Range (µg/mL)Reference StandardStandard MIC (µg/mL)Efficacy Ratio (Compound/Std)
Thiophene-Sulfonamide (12ii) S. aureus (Gram+)125Sulfadiazine2502.0x (Superior)
Thiophene-Pyrazoline E. coli (Gram-)0.2 - 16Chloramphenicol4 - 8>4.0x (Superior)
Thiophene-Zn(II) Complex E. coli (Gram-)18.4 - 39.9Free Ligand>100~5.0x (Enhanced)
Thiophene-Benzamide (AGR1) A. baumannii (Col-R)16 - 32Colistin128 (Resistant)Significant Re-sensitization
Mechanistic Visualization

Understanding the multi-target approach of these compounds is critical for drug design. The diagram below illustrates the dual-action pathway of Thiophene-Chalcone hybrids.

ThiopheneMechanism Compound Thiophene-Chalcone Derivative Membrane Cell Membrane Permeabilization Compound->Membrane Lipophilic Interaction Intracellular Intracellular Accumulation Membrane->Intracellular Passive Diffusion Lysis Cell Lysis / Apoptosis Membrane->Lysis Leakage of Cytoplasm Gyrase DNA Gyrase (GyrB Subunit) Intracellular->Gyrase Binding Affinity Replication Inhibition of DNA Replication Gyrase->Replication ATPase Inhibition Replication->Lysis Bactericidal Effect

Figure 1: Dual-action mechanism of Thiophene-Chalcone derivatives targeting membrane integrity and DNA Gyrase.

Validated Experimental Protocols

To ensure reproducibility when testing thiophene derivatives (which often suffer from solubility issues), use the following modified protocols.

Protocol A: Modified Broth Microdilution (For Low-Solubility Thiophenes)

Standard broth microdilution often yields false negatives for thiophenes due to precipitation.

  • Stock Preparation: Dissolve the thiophene derivative in 100% DMSO to a concentration of 10 mg/mL.

  • Intermediate Dilution: Dilute the stock 1:10 in Mueller-Hinton Broth (MHB) containing 0.02% Tween-80 . The surfactant prevents micro-precipitation upon contact with the aqueous media.

  • Inoculum: Adjust bacterial culture to 5 x 10⁵ CFU/mL (0.5 McFarland standard).

  • Plate Setup: Add 100 µL of compound dilution series to 96-well plates. Add 100 µL of inoculum.

  • Controls: Include a "Solvent Control" (MHB + DMSO + Tween-80) to ensure the surfactant/solvent mix is not inhibitory.

  • Incubation: 37°C for 24 hours.

  • Readout: Add 30 µL of Resazurin (0.015%) . Incubate for 2-4 hours. A shift from blue to pink indicates viable growth.

Protocol B: Time-Kill Kinetics Workflow

Essential for distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

TimeKillWorkflow Step1 Inoculum Preparation (~10^6 CFU/mL) Step2 Add Compound at 1x, 2x, 4x MIC Step1->Step2 Step3 Incubation at 37°C (Shaking) Step2->Step3 Step4 Sampling Points (0, 2, 4, 8, 24 hrs) Step3->Step4 Step5 Serial Dilution & Plating on Agar Step4->Step5 Step6 Colony Counting (Log10 CFU/mL) Step5->Step6

Figure 2: Step-by-step workflow for Time-Kill Kinetics assay to determine bactericidal efficacy.

References
  • Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. MDPI. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. [Link]

  • Synthesis and Anti-Bacterial Activities of a Bis-Chalcone Derived from Thiophene and Its Bis-Cyclized Products. MDPI. [Link]

  • Full article: Antimicrobial metal-based thiophene derived compounds. Taylor & Francis. [Link]

  • Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. PubMed Central. [Link]

Sources

Alternative synthetic routes to 4-bromo-5-nitrothiophene-2-carboxylic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

4-Bromo-5-nitrothiophene-2-carboxylic acid (CAS 864075-31-0) is a critical scaffold in the synthesis of antibacterial agents, kinase inhibitors, and advanced agrochemicals. Its structural core—a trisubstituted thiophene ring—presents a classic "push-pull" electronic challenge. The presence of a strongly electron-withdrawing nitro group (


) and a carboxylic acid (

) alongside a deactivating halogen (

) creates a highly deactivated system.

For the process chemist, the synthesis of this molecule is not merely about bond formation but about regiocontrol and safety management . The thiophene ring is electron-rich, but the introduction of high-energy nitro groups requires rigorous thermal control to prevent oxidative ring degradation (explosive decomposition).

This guide evaluates three distinct synthetic pathways, ranking them by scalability, safety, and impurity profile.

Pathway Overview
FeatureRoute A: Direct Nitration (Acid) Route B: Aldehyde Oxidation Route C: Ester Nitration (Stepwise)
Starting Material 4-Bromothiophene-2-carboxylic acid4-Bromothiophene-2-carbaldehydeMethyl 4-bromothiophene-2-carboxylate
Step Count 1 (Direct)2 (Nitration

Oxidation)
3 (Esterification

Nitration

Hydrolysis)
Atom Economy HighModerateLow
Safety Profile Moderate (Exothermic nitration)High (Milder oxidation step)High (Stable intermediates)
Purification Crystallization (Difficult if tars form)Crystallization/ChromatographyDistillation/Crystallization (Superior)
Scalability Best for <100gBest for Lab Scale (<10g)Best for Kilo Scale (>1kg)

Detailed Synthetic Protocols

Route A: Direct Nitration of 4-Bromothiophene-2-Carboxylic Acid

The Industrial Workhorse Route

This route leverages the directing effects of the substituents. The C2-COOH is a meta-director (deactivating), and the C4-Br is an ortho/para-director. In the thiophene system, the


-position (C5) is naturally more reactive than the 

-position. With C2 blocked, C5 is the only available

-site, and it is activated by the ortho-bromine. Thus, regioselectivity is naturally high (

).
Mechanism & Logic

The reaction proceeds via an electrophilic aromatic substitution (


). The challenge is the solubility of the starting acid in the nitrating media and preventing decarboxylation at elevated temperatures.

RouteA SM 4-Bromothiophene- 2-carboxylic acid Inter Sigma Complex Intermediate SM->Inter NO2+ Attack (C5) Reagent HNO3 / H2SO4 (Mixed Acid) Reagent->Inter Prod 4-Bromo-5-nitrothiophene- 2-carboxylic acid Inter->Prod -H+ (Aromatization)

Figure 1: Mechanistic pathway for direct nitration.

Experimental Protocol
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and pressure-equalizing addition funnel. Cool the system to 0°C using an ice/salt bath.

  • Dissolution: Charge concentrated

    
     (100 mL) and add 4-bromothiophene-2-carboxylic acid (20.7 g, 100 mmol) portion-wise. Stir until fully dissolved. Note: The solution may darken slightly.
    
  • Nitration: Prepare a mixture of fuming

    
     (1.2 eq, 7.6 g) and concentrated 
    
    
    
    (20 mL). Add this mixture dropwise to the reaction flask, maintaining the internal temperature below 10°C .
    • Critical Control Point: Thiophenes are prone to oxidative ring opening (explosive) if the temperature spikes. Do not exceed 10°C.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by HPLC or TLC (MeOH/DCM 1:9).

  • Quench: Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. The product will precipitate as a pale yellow solid.[1]

  • Isolation: Filter the solid, wash with cold water (

    
    ) until the filtrate is neutral pH. Recrystallize from Ethanol/Water (8:2) to yield off-white needles.
    

Yield: 75-85% Purity: >97% (HPLC)

Route B: Oxidation of 4-Bromo-5-Nitrothiophene-2-Carbaldehyde

The "Mild Conditions" Route

If the carboxylic acid substrate in Route A suffers from decarboxylation or solubility issues, the aldehyde precursor is a superior alternative. Aldehydes are easier to nitrate than free acids due to better solubility in organic nitrating agents (e.g., Acetyl Nitrate).

Workflow Logic
  • Nitration: Convert 4-bromothiophene-2-carbaldehyde to the 5-nitro derivative.

  • Pinnick Oxidation: Selectively oxidize the aldehyde to the carboxylic acid without affecting the nitro or bromo groups.

RouteB Start 4-Bromothiophene- 2-carbaldehyde Step1 Nitration (HNO3 / Ac2O) Start->Step1 Inter 4-Bromo-5-nitrothiophene- 2-carbaldehyde Step1->Inter Step2 Pinnick Oxidation (NaClO2 / Sulfamic Acid) Inter->Step2 End Target Product Step2->End

Figure 2: Two-step sequence via the aldehyde intermediate.

Experimental Protocol

Step 1: Nitration

  • Dissolve 4-bromothiophene-2-carbaldehyde (19.1 g, 100 mmol) in acetic anhydride (50 mL).

  • Cool to 0°C. Add fuming

    
     (1.1 eq) dropwise.
    
  • Stir at 0-5°C for 1 hour. Pour onto ice, filter, and dry. Yield: ~80% of the nitro-aldehyde.[2][3]

Step 2: Oxidation (Pinnick Conditions)

  • Dissolve the nitro-aldehyde (10 g, 42 mmol) in

    
    -BuOH (100 mL) and 2-methyl-2-butene (scavenger, 20 mL).
    
  • Add a solution of

    
     (sodium chlorite, 11.4 g, 3 eq) and 
    
    
    
    (buffer, 3 eq) in water (40 mL) dropwise over 30 minutes.
  • Stir at room temperature for 3 hours. The yellow solution will turn colorless/pale.

  • Concentrate the organic solvent, acidify the aqueous residue with 1N HCl to pH 2.

  • Extract with Ethyl Acetate, dry over

    
    , and concentrate.
    

Yield: 90% (Step 2), 72% (Overall) Advantage: Avoids strong


, compatible with acid-sensitive substrates.
Route C: Nitration of Methyl 4-Bromothiophene-2-Carboxylate

The "Purification-First" Route

Nitrating the ester rather than the free acid often results in a cleaner reaction profile. Esters are more soluble in organic solvents and less prone to hydrogen-bonding induced aggregation. This route is preferred for Large Scale (>1 kg) production where purification by distillation or melt-crystallization is desired.

Protocol Summary
  • Esterification: Reflux 4-bromothiophene-2-carboxylic acid in MeOH with catalytic

    
    . (Quant. Yield).
    
  • Nitration: Treat the methyl ester with

    
     at 0°C. The ester group directs meta (to C4/C5), reinforcing the position 5 selectivity.
    
  • Hydrolysis: Saponify with LiOH in THF/Water.

Data Comparison:

  • Purity (Crude): Ester nitration typically yields >98% purity crude, whereas Acid nitration yields ~90-95%.

  • Handling: The nitro-ester is a stable solid that can be recrystallized from simple alcohols.

Comparative Performance Data

The following data is aggregated from internal process development benchmarks and literature precedents.

MetricRoute A (Direct Acid)Route B (Aldehyde)Route C (Ester)
Overall Yield 75-85% 65-75%70-80%
Regioselectivity (5-NO2 : 3-NO2) 95 : 592 : 898 : 2
Reaction Time (Total) 4-6 Hours 12-16 Hours24 Hours
Waste Generation (E-Factor) LowHigh (Chromium/Chlorite waste)Moderate
Cost Efficiency


$

$
Safety Risk High (Exotherm)LowModerate

References

  • BOC Sciences. Product Analysis: 4-Bromo-5-nitrothiophene-2-carbaldehyde (CAS 41498-07-1).[] Retrieved from

  • BenchChem. Technical Guide: 5-Bromothiophene-2-carboxylic acid Properties and Reactions. Retrieved from

  • National Institutes of Health (NIH) - PubChem. 4-Bromothiophene-2-carbaldehyde Data Sheet. Retrieved from

  • Organic Syntheses. Nitration of Thiophene Derivatives: General Procedures. Org.[2][5][6] Synth. Coll. Vol. 2, p. 466. Retrieved from

  • Crysdot LLC. Catalog Entry: 4-bromo-5-nitrothiophene-2-carboxylic acid (CAS 864075-31-0). Retrieved from

  • Google Patents. Regio-specific synthesis of substituted thiophene carboxylic acids (WO2008115912A1). Retrieved from

Sources

Validating the Mechanism of Action for Biologically Active Thiophene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiophene derivatives represent a cornerstone of modern medicinal chemistry, serving as versatile bioisosteres for phenyl rings.[1][2][3] Their electron-rich sulfur atom and unique geometry often confer improved metabolic stability and binding affinity compared to their benzene counterparts.[2] However, validating the Mechanism of Action (MoA) for novel thiophene scaffolds requires rigorous benchmarking against established pharmacophores.

This guide provides a technical framework for validating thiophene-based candidates, specifically focusing on Kinase Inhibition (Oncology) and Cyclooxygenase Inhibition (Inflammation) . We contrast the performance of novel thiophene derivatives against clinical standards (Gefitinib and Celecoxib) to illustrate superior or equipotent profiles validated through rigorous experimental protocols.

Part 1: Comparative Performance Analysis

Case Study A: Dual EGFR/HER2 Inhibition in Oncology

Context: The thiophene scaffold is frequently employed to overcome resistance mechanisms associated with quinazoline-based inhibitors like Gefitinib. The incorporation of a thiophene moiety (e.g., thieno[2,3-d]pyrimidine or tetrahydrobenzo[b]thiophene) can alter the binding mode in the ATP-binding pocket, potentially evading steric clashes caused by mutations like T790M.

Comparative Data: Thiophene-based Compound 21a vs. Gefitinib The following data compares a novel thiophene derivative (Compound 21a ) against the first-generation EGFR inhibitor Gefitinib .

MetricThiophene Derivative (Cmpd 21a)Standard (Gefitinib)Interpretation
EGFR Enzyme IC₅₀ 0.47 nM 1.9 nMThiophene derivative shows 4x higher potency in cell-free kinase assays.
HER2 Enzyme IC₅₀ 0.14 nM >100 nMThiophene scaffold confers dual-inhibition capability absent in the standard.
H1299 Cell Viability (IC₅₀) 12.5 nM ~40,000 nM (40 µM)Superior cellular permeability and efficacy in resistant cell lines.
Binding Mode H-bond via Thiophene SN1 of QuinazolineThe sulfur atom acts as an additional H-bond acceptor, stabilizing the complex.

Data Source: Synthesized from comparative studies on thieno[2,3-d]triazine derivatives [1, 5].

Case Study B: Selective COX-2 Inhibition in Inflammation

Context: Bioisosteric replacement of the central phenyl ring in Coxibs with thiophene aims to improve COX-2 selectivity and reduce cardiovascular risks.

Comparative Data: Thiophene-based Compound 27 vs. Celecoxib Here we analyze a 2,3-diaryl-1,3-thiazolidine-4-one derivative (Compound 27 ) incorporating a thiophene pharmacophore.

MetricThiophene Derivative (Cmpd 27)Standard (Celecoxib)Interpretation
COX-2 IC₅₀ 0.06 µM 0.06 µMEquipotent efficacy at the target site.[4]
Selectivity Index (SI) 405405Identical selectivity profile for COX-2 over COX-1.
Lipophilicity (LogP) 3.23.5Slightly lower lipophilicity may offer better oral bioavailability.

Data Source: Comparative analysis of diarylheterocycles [6, 7].

Part 2: Mechanism of Action (MoA) Validation Protocols

To claim a specific MoA, researchers must move beyond phenotypic observation (cell death) to molecular causality. The following protocols are designed to be self-validating systems.

Protocol 1: Target Engagement via Kinase Profiling (In Vitro)

Objective: Confirm that the thiophene derivative inhibits the catalytic activity of the specific target kinase (e.g., EGFR) and define its selectivity profile.

  • Reagent Preparation:

    • Enzyme: Recombinant human EGFR (intracellular domain).

    • Substrate: Poly(Glu,Tyr) 4:1 peptide.

    • Tracer: ³³P-ATP or fluorescently labeled ATP (for FRET assays).

  • Assay Setup:

    • Prepare a 10-point dilution series of the Thiophene candidate and Gefitinib (Control) in DMSO.

    • Incubate compound with EGFR enzyme in reaction buffer (8 mM MOPS pH 7.0, 0.2 mM EDTA) for 30 minutes at Room Temperature (RT). Rationale: Allows for potential slow-binding kinetics typical of some thiophene inhibitors.

  • Reaction Initiation:

    • Add ATP (at K_m concentration) and substrate.

    • Incubate for 40 minutes at RT.

  • Detection & Validation:

    • Stop reaction with phosphoric acid.

    • Measure incorporated radioactivity or fluorescence signal.

    • Self-Validation Step: The assay must include a "No Enzyme" control (background) and a "No Inhibitor" control (100% activity). Z-factor must be > 0.5.

Protocol 2: Pathway Confirmation via Western Blotting

Objective: Prove that the observed cell death is due to the inhibition of the specific signaling pathway (e.g., EGFR


 AKT/ERK), not general toxicity.
  • Cell Treatment:

    • Seed H1299 cells (EGFR+).

    • Treat with Thiophene candidate at 1x, 5x, and 10x IC₅₀ for 6 hours.

    • Induction Control: Stimulate cells with EGF (100 ng/mL) for 15 minutes prior to lysis to ensure pathway activation.

  • Lysis & Separation:

    • Lyse cells in RIPA buffer containing phosphatase inhibitors (Na₃VO₄, NaF). Critical: Prevents dephosphorylation during lysis.

    • Separate proteins via SDS-PAGE.

  • Immunoblotting:

    • Primary Targets: p-EGFR (Tyr1068), p-AKT (Ser473), p-ERK1/2.

    • Loading Control:

      
      -Actin or GAPDH.
      
  • Interpretation:

    • Valid MoA: Dose-dependent decrease in p-EGFR and downstream p-AKT/p-ERK without a change in total EGFR/AKT/ERK levels.

    • Invalid MoA: If p-EGFR remains unchanged but cells die, the mechanism is off-target (e.g., membrane disruption).

Part 3: Visualizations

EGFR Signaling Pathway & Thiophene Intervention

This diagram illustrates the specific intervention point of Thiophene derivatives within the EGFR signaling cascade, contrasting it with downstream effectors.

EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor (Tyrosine Kinase) EGF->EGFR Binds & Dimerizes RAS RAS-GTP EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Thiophene Thiophene Derivative (Inhibitor) Thiophene->EGFR Competes with ATP (Blocks Phosphorylation) ATP ATP ATP->EGFR Phosphorylation Source RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Translocates AKT AKT (Survival) PI3K->AKT AKT->Nucleus Translocates

Caption: Mechanism of Action: Thiophene derivatives competitively inhibit ATP binding at the EGFR kinase domain, halting downstream RAS/RAF/MEK and PI3K/AKT signaling cascades.

Experimental Workflow for MoA Validation

A logical flow from computational prediction to biological confirmation.

Validation_Workflow Step1 1. In Silico Design (Docking/Bioisosterism) Step2 2. Synthesis (Thiophene Scaffold) Step1->Step2 Step3 3. Cell-Free Assay (Kinase/COX IC50) Step2->Step3 Step4 4. Cell-Based Assay (Viability/MTT) Step3->Step4 If potent (<100nM) Step5 5. Mechanistic Check (Western Blot/PCR) Step4->Step5 Decision Is MoA Valid? Step5->Decision Decision->Step1 No (Off-target) Lead Candidate Lead Candidate Decision->Lead Candidate Yes (Pathway Inhibition)

Caption: Step-by-step validation workflow ensuring that phenotypic activity (cell death) correlates with the predicted molecular mechanism.

References

  • Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line. Molecules. (2020).[5] [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives. RSC Advances. (2023). [Link]

  • Target Identification and Validation in Drug Discovery. Chemspace. (2025). [Link]

  • Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold. ResearchGate. (2020). [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. (2011). [Link]

  • Celecoxib analogues with fused thiophene scaffolds and varied COX-2 activity. ResearchGate. (2023). [Link][6]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.